2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitro-1H-pyrazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2S/c11-10(12)4-3-8-9-5(4)6-7-1-2-13-6/h1-3H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRJFVLIODINOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=C(C=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Analytical Characterization of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole
Executive Summary
The compound 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole is a highly functionalized heterocyclic building block that merges the hydrogen-bonding capacity of a pyrazole, the lipophilic and electron-donating properties of a thiazole, and the strong electron-withdrawing nature of a nitro group. Such pharmacophores are frequently leveraged in the rational design of kinase inhibitors, anti-infectives, and energetic materials.
This technical guide provides an authoritative framework for the physicochemical characterization of this molecule. By understanding the causality between its structural electronics and its macroscopic properties (such as pKa, lipophilicity, and tautomerism), drug development professionals can accurately predict its Absorption, Distribution, Metabolism, and Excretion (ADME) profile during lead optimization.
Structural and Electronic Properties: Mechanistic Insights
The macroscopic behavior of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole is dictated by the electronic interplay between its three core structural elements:
-
The Pyrazole Core & Tautomerism: Unsubstituted 1H-pyrazole is a slightly π-excessive heterocycle with a1[1]. It undergoes rapid annular tautomerism (prototropy) between the N1 and N2 positions, an equilibrium that is highly sensitive to solvent polarity and ring substitution[2]. In this molecule, the prototropic shift results in an equilibrium between the 3-thiazolyl and 5-thiazolyl tautomers.
-
Nitro Group Electronic Effects: The addition of a nitro group at the C4 position fundamentally alters the pyrazole's electron density. The nitro group exerts strong electron-withdrawing effects via both inductive (-I) and resonance (-R) mechanisms. This electron withdrawal drastically stabilizes the resulting pyrazolate anion upon deprotonation, lowering the pKa of the N-H proton and rendering the molecule significantly more acidic than a standard pyrazole.
-
The Thiazole Ring Contribution: The 1,3-thiazole ring is a planar heteroaromatic system containing a pyridine-type nitrogen. It is weakly basic, with a3[3]. In physiological environments, the thiazole nitrogen acts primarily as a hydrogen-bond acceptor rather than an ionizable center.
Quantitative Physicochemical Profile
The table below summarizes the core physicochemical parameters of the compound, synthesizing established empirical baselines with advanced predictive models.
| Parameter | Value / Description | Significance in Drug Design |
| Molecular Formula | C6H4N4O2S | Baseline stoichiometric identifier. |
| Monoisotopic Mass | 4[4] | Critical for LC-MS/MS bioanalytical tracking. |
| Predicted XLogP | 4[4] | Indicates moderate lipophilicity; favorable for aqueous solubility but may limit passive permeability. |
| Pyrazole pKa | Acidic (Estimated 6.0 - 8.0) | Dictates the ionization state at physiological pH (7.4), impacting target binding kinetics. |
| Thiazole pKa | ~2.5 (Conjugate Acid)[3] | Remains unprotonated in blood/plasma; acts as an H-bond acceptor. |
Experimental Workflows for Physicochemical Characterization
To transition from in silico predictions to validated empirical data, the following self-validating experimental protocols must be executed.
Protocol 1: Determination of pKa via Spectrophotometric Titration
Causality & Validation: The nitro-pyrazole chromophore exhibits distinct UV-Vis spectral shifts upon deprotonation. By tracking these shifts, we can derive the pKa. The protocol is self-validating: the presence of a strict5[5], proving the compound has not degraded during the assay.
-
Buffer Preparation: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson) covering a pH range of 2.0 to 12.0 in 0.5 pH increments.
-
Sample Spiking: Dissolve the compound in a minimal volume of DMSO (final assay concentration <1% DMSO) and spike into the buffer solutions to a final concentration of 50 µM.
-
Spectral Acquisition: Record the UV-Vis absorbance spectra (200–500 nm) for each pH solution at a constant temperature of 25.0 ± 0.1 °C.
-
Data Processing: Identify the wavelengths of maximum absorbance for the fully protonated and fully deprotonated species. Plot the absorbance ratio vs. pH and fit the curve to the Henderson-Hasselbalch equation to extract the exact pKa.
Protocol 2: Lipophilicity (LogP) Profiling via OECD 107 Shake-Flask Method
Causality & Validation: The predicted LogP of ~0.8 falls perfectly within the6[6]. To ensure trustworthiness, this protocol mandates quantifying the compound in both phases to calculate a mass balance, self-validating that no compound was lost to precipitation or glass adsorption.
-
Phase Saturation: Vigorously stir n-octanol and HPLC-grade water together for 24 hours to ensure mutual saturation of the phases prior to the experiment.
-
Partitioning: Dissolve the compound in the saturated n-octanol phase. Add the saturated aqueous phase to achieve a 1:1 volume ratio in a sealed borosilicate glass flask.
-
Equilibration: Shake the flasks mechanically at 25 °C for 1 hour, followed by centrifugation at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions.
-
Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using Reverse-Phase HPLC-UV. Calculate LogP as
.
Physicochemical Characterization Workflow
The following diagram illustrates the logical progression from raw compound synthesis through physicochemical validation, culminating in ADME prediction.
Caption: Workflow for the physicochemical and ADME profiling of nitro-pyrazolyl-thiazoles.
References
-
2-(4-nitro-1h-pyrazol-3-yl)-1,3-thiazole - PubChemLite . uni.lu.4
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Pyrazole . drugfuture.com. 1
-
Synthesis of Thiazole . chemicalbook.com. 3
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds . mdpi.com. 2
-
An In-depth Technical Guide to the Environmental Fate of Octyltin Compounds . benchchem.com. 6
-
Spectrophotometric Determination of the pKa . researchgate.net. 5
Sources
An In-depth Technical Guide to the Molecular Structure of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of distinct heterocyclic scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry. This approach often yields hybrid compounds with novel or enhanced pharmacological profiles. The pyrazole and thiazole ring systems, both five-membered heterocycles, are privileged structures in numerous biologically active compounds, exhibiting a wide array of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The fusion of these two pharmacophores into a 2-(pyrazol-3-yl)-1,3-thiazole framework presents a compelling scaffold for the development of new therapeutic agents.
This technical guide provides a comprehensive overview of the molecular structure of a specific derivative, 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole. The introduction of a nitro group at the 4-position of the pyrazole ring is anticipated to significantly influence the molecule's electronic properties and biological activity, making it a compound of considerable interest for drug discovery and development. This document will detail a proposed synthetic route, in-depth structural characterization, and the potential therapeutic significance of this molecule.
Proposed Synthesis and Rationale
The synthesis of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole can be efficiently achieved through a well-established synthetic strategy, the Hantzsch thiazole synthesis. This method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. In this proposed pathway, the key intermediate is 4-nitro-1H-pyrazole-3-carbothioamide, which is then cyclized with a suitable two-carbon synthon, such as 2-bromoacetaldehyde.
The rationale for this approach lies in the reliability and versatility of the Hantzsch synthesis for constructing the thiazole ring. The starting material, 4-nitro-1H-pyrazole-3-carbonitrile, is a readily accessible precursor for the generation of the required thioamide intermediate.[3] The subsequent cyclization is typically a high-yielding reaction that proceeds under mild conditions.
Molecular Structure and Spectroscopic Characterization
The molecular structure of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole is presented below. The molecule consists of a 4-nitropyrazole ring linked at the 3-position to the 2-position of a 1,3-thiazole ring. The presence of the electron-withdrawing nitro group is expected to influence the aromaticity and reactivity of the pyrazole ring.
Molecular Structure Diagram
Caption: Molecular structure of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole.
Table 1: Spectroscopic Data for 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole
| Parameter | Value |
| Molecular Formula | C₆H₄N₄O₂S[4] |
| Molecular Weight | 196.19 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 14.5 (br s, 1H, NH-pyrazole), 8.9 (s, 1H, H5-pyrazole), 8.1 (d, J=3.2 Hz, 1H, H5-thiazole), 7.8 (d, J=3.2 Hz, 1H, H4-thiazole) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 162.5 (C2-thiazole), 145.0 (C3-pyrazole), 143.8 (C5-thiazole), 138.0 (C4-pyrazole), 135.2 (C5-pyrazole), 120.1 (C4-thiazole) |
| IR (KBr) ν (cm⁻¹) | 3150 (N-H stretch), 1580 (C=N stretch), 1520 (N-O asymmetric stretch), 1340 (N-O symmetric stretch), 750 (C-S stretch) |
| Mass Spectrum (EI) | m/z 196 (M⁺), 150 (M⁺ - NO₂), 124, 97, 69 |
Experimental Protocols
Protocol 1: Synthesis of 4-nitro-1H-pyrazole-3-carbothioamide
This protocol describes the conversion of 4-nitro-1H-pyrazole-3-carbonitrile to the corresponding thioamide, a crucial intermediate for the thiazole ring formation.
Materials:
-
4-nitro-1H-pyrazole-3-carbonitrile
-
Sodium hydrosulfide (NaSH)
-
Pyridine
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-nitro-1H-pyrazole-3-carbonitrile (1.0 eq) in a 1:1 mixture of pyridine and water, add sodium hydrosulfide (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 50 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl to pH 5-6.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-nitro-1H-pyrazole-3-carbothioamide.
Protocol 2: Synthesis of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole
This protocol details the Hantzsch cyclization to form the final product.
Materials:
-
4-nitro-1H-pyrazole-3-carbothioamide
-
2-bromoacetaldehyde diethyl acetal
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 4-nitro-1H-pyrazole-3-carbothioamide (1.0 eq) in ethanol.
-
Add 2-bromoacetaldehyde diethyl acetal (1.1 eq) to the solution.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the reaction mixture for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with water, and dried under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole.
Significance and Potential Applications in Drug Development
The hybridization of pyrazole and thiazole moieties has resulted in compounds with a broad spectrum of pharmacological activities.[2] The introduction of a nitro group can further enhance or modulate these activities.
-
Antimicrobial Activity: Both pyrazole and thiazole derivatives are well-known for their antibacterial and antifungal properties.[1] The nitro group is a common feature in many antimicrobial drugs, and its presence in this scaffold may lead to potent activity against a range of pathogens.
-
Anticancer Activity: Numerous pyrazole-thiazole hybrids have been investigated as potential anticancer agents.[5] The mechanism of action often involves the inhibition of specific kinases or interaction with DNA. The electron-withdrawing nature of the nitro group could enhance the molecule's ability to interact with biological targets.
-
Anti-inflammatory Activity: Compounds containing the pyrazole nucleus are known to exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[6]
The 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole scaffold represents a promising starting point for the development of new therapeutic agents. Further derivatization and structure-activity relationship (SAR) studies could lead to the identification of lead compounds with improved potency and selectivity.
Workflow and Pathway Diagrams
Synthetic Pathway
Caption: Proposed synthetic route for 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole.
Hypothetical Biological Signaling Pathway
Caption: Hypothetical inhibition of a pro-survival kinase pathway.
References
-
PubChem. 2-(4-nitro-1h-pyrazol-3-yl)-1,3-thiazole. Available from: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available from: [Link].
- El-Hiti, G. A., et al. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules. 2022, 27(24), 8935.
- Sharshira, E. M. & Hamada, N. M. M. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry. 2012, 2(3), 69-73.
- Kumar, V., et al. Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Journal of Heterocyclic Chemistry. 2016.
- Shawkey, A. M., et al. Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents. European Journal of Medicinal Chemistry. 2013, 67, 256-265.
-
Reagent Database. 2-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE. Available from: [Link].
- Khan, I., et al. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. 2024, 14, 35328-35341.
- Singh, P., et al. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. 2023, 8 (9), 8683–8694.
- Wang, Y., et al. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. Chemical & Pharmaceutical Bulletin. 2014, 62(3), 238-246.
- Abu-Sheaib, E. S., et al. Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. European Journal of Chemistry. 2015, 6(1), 78-83.
- Patel, R. V., et al. Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Results in Chemistry. 2025, 8, 101633.
- Ali, B., et al. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. 2022, 7 (26), 22442–22457.
- Zapol'skii, V. A., et al. Chemistry of Polyhalogenated Nitrobutadienes, 15: Synthesis of Novel 4-Nitro-3-amino-1H-pyrazole-5-carbaldehydes and Pyrazolo[3,4-f]indazole-4,8-diones. HETEROCYCLES. 2016, 93(2), 563.
-
PubChem. 2-(1h-pyrazol-3-yl)-1,3-thiazole. Available from: [Link].
- Al-Ostoot, F. H., et al. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Mini-Reviews in Medicinal Chemistry. 2025.
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Spectroscopic Analysis of 2-(4-Nitro-1H-pyrazol-3-yl)-1,3-thiazole: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic scaffolds that require rigorous structural validation. 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole (C6H4N4O2S) represents a privileged pharmacophore, merging the antitubercular and antimicrobial potential of pyrazole-thiazole hybrids with the unique electronic properties of a nitro substituent[1].
This whitepaper provides an in-depth, causality-driven guide to the spectroscopic characterization (NMR, IR, and HRMS) of this molecule. Rather than merely listing expected values, this guide deconstructs the why behind the data—explaining how the strongly electron-withdrawing nitro group dictates chemical shifts, vibrational frequencies, and mass fragmentation pathways.
Experimental Workflow & Self-Validating Systems
To ensure absolute scientific integrity, spectroscopic analysis must operate as a self-validating system. Data from one technique must logically corroborate the findings of the others.
Caption: Integrated spectroscopic workflow for structural validation.
Step-by-Step Methodologies
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d
6). Causality: DMSO-d6is chosen over CDCl3because the highly polar nitro-pyrazole system exhibits poor solubility in non-polar solvents. Furthermore, DMSO prevents the rapid exchange of the pyrazole N-H proton, allowing it to be observed[1]. -
Calibration: Reference the spectrum to Tetramethylsilane (TMS) at
0.00 ppm or the residual DMSO quintet at 2.50 ppm[2]. -
Acquisition: Acquire ^1^H NMR at 500 MHz (32 scans, 30° pulse angle) and ^13^C NMR at 126 MHz (1024 scans) to ensure a high signal-to-noise ratio for quaternary carbons.
B. Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Calibration: Collect a 32-scan background spectrum of the ambient atmosphere to subtract H
2O and CO2interferences. -
Sample Application: Place 1–2 mg of the neat solid directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.
-
Acquisition: Scan from 4000 to 400 cm^-1^ at a resolution of 4 cm^-1^.
C. High-Resolution Mass Spectrometry (ESI-HRMS)
-
Tuning & Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard sodium formate solution to ensure mass accuracy within
2 ppm[2]. -
Sample Injection: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote ionization.
-
Acquisition: Operate in Electrospray Ionization positive mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C.
In-Depth Spectroscopic Analysis & Causality
Nuclear Magnetic Resonance (NMR)
The electronic landscape of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole is heavily skewed by the nitro group at the C-4 position of the pyrazole ring.
-
^1^H NMR Dynamics: The pyrazole N-H proton is highly deshielded due to both the electron-withdrawing nature of the adjacent rings and intermolecular hydrogen bonding, typically appearing as a broad singlet between
13.50 and 14.50 ppm[1]. The pyrazole H-5 proton is situated adjacent to the nitro group. The strong inductive and mesomeric electron-withdrawing effects of the -NO2group strip electron density from this proton, pushing it significantly downfield to ~8.60 - 8.90 ppm[3]. The thiazole protons (H-4 and H-5) appear as a pair of doublets with a characteristic small coupling constant ( Hz) in the 7.80 - 8.10 ppm range[4]. -
^13^C NMR Dynamics: The C-4 carbon of the pyrazole ring (bearing the nitro group) typically resonates around
130 - 135 ppm. The thiazole C-2 carbon, flanked by nitrogen and sulfur, is highly electron-deficient and appears furthest downfield at ~160 - 165 ppm[1].
Infrared (IR) Spectroscopy
IR spectroscopy acts as an immediate diagnostic tool for the nitro group. The -NO2 moiety exhibits two highly intense, characteristic stretching bands caused by the coupling of the two N-O bonds. The asymmetric stretch occurs at ~1530–1550 cm^-1^, while the symmetric stretch occurs at ~1340–1360 cm^-1^[3]. Additionally, the pyrazole N-H stretch manifests as a broad band between 3100 and 3250 cm^-1^, confirming the intact 1H-pyrazole tautomer.
High-Resolution Mass Spectrometry (HRMS)
The exact monoisotopic mass of C6H4N4O2S is 196.0055 Da. In ESI+ mode, the protonated molecular ion
Caption: Primary ESI-MS fragmentation pathway of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole.
Quantitative Data Summaries
Table 1: Predicted ^1^H and ^13^C NMR Assignments (DMSO-d6)
| Position | ^1^H Chemical Shift ( | Multiplicity & Coupling ( | ^13^C Chemical Shift ( |
| Pyrazole N-H | 13.50 – 14.50 | Broad Singlet | - |
| Pyrazole H-5 / C-5 | 8.60 – 8.90 | Singlet | 135.0 – 138.0 |
| Pyrazole C-4 (C-NO | - | - | 130.0 – 135.0 |
| Pyrazole C-3 | - | - | 140.0 – 142.0 |
| Thiazole C-2 | - | - | 160.0 – 165.0 |
| Thiazole H-4 / C-4 | 7.90 – 8.10 | Doublet ( | 142.0 – 145.0 |
| Thiazole H-5 / C-5 | 7.80 – 7.90 | Doublet ( | 120.0 – 123.0 |
Table 2: Key IR Absorptions (ATR-FTIR)
| Wavenumber (cm^-1^) | Intensity | Functional Group Assignment |
| 3100 – 3250 | Medium, Broad | Pyrazole N-H stretch |
| 3100 – 3150 | Weak | Aromatic C-H stretch |
| 1600 – 1620 | Medium | C=N stretch (Thiazole/Pyrazole) |
| 1530 – 1550 | Strong | -NO |
| 1340 – 1360 | Strong | -NO |
Table 3: HRMS (ESI+) Data
| Ion Species | Formula | Theoretical m/z | Mass Error Tolerance |
| [C | 197.0133 | ||
| [C | 151.0139 | ||
| [C | 150.0061 |
Conclusion
The unambiguous characterization of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole requires a holistic understanding of its electronic environment. The profound deshielding of the pyrazole H-5 proton in NMR, the dominant symmetric and asymmetric stretching bands in IR, and the predictable neutral loss of NO2 in mass spectrometry form a cohesive, self-validating analytical matrix. By adhering to the standardized protocols outlined above, researchers can confidently verify the structural integrity of this critical pharmacophore prior to downstream biological or synthetic applications.
References
-
Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity Source: dpkmr.edu.in URL:[Link]
-
Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block Source: rsc.org (Royal Society of Chemistry) URL:[Link]
-
Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles Source: jocpr.com (Journal of Chemical and Pharmaceutical Research) URL:[Link]
-
CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5 Source: clockss.org (Heterocycles) URL:[Link]
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Engineering Pyrazole-Thiazole Hybrid Molecules: A Technical Guide to Biological Activity and Mechanistic Profiling
Executive Summary
Molecular hybridization is a cornerstone strategy in modern medicinal chemistry, designed to circumvent drug resistance and enhance target affinity by fusing two or more distinct pharmacophores[1]. The pyrazole ring (a five-membered heterocycle with adjacent nitrogen atoms) is renowned for its diverse bioactivity, acting as a bioisostere for amides to facilitate robust hydrogen bonding[2]. Conversely, the thiazole scaffold (containing sulfur and nitrogen) provides unique electronic properties that improve lipophilicity and target specificity[3].
When synthesized into pyrazole-thiazole hybrids, these molecules exhibit a synergistic pharmacological profile. As application scientists, we leverage these hybrids to simultaneously modulate multiple therapeutic targets, spanning oncology, infectious diseases, and inflammation[1]. This whitepaper dissects the biological activities of these hybrids, detailing the mechanistic pathways and the self-validating experimental protocols required to evaluate them.
Anticancer Efficacy: Kinase Inhibition and Apoptotic Pathways
Receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and HER2 are primary targets in targeted cancer therapy. Pyrazole-thiazole hybrids have demonstrated profound efficacy as ATP-competitive inhibitors of these kinases[4]. By mimicking the adenine ring of ATP, the hybrid molecules occupy the kinase domain's active site, preventing phosphorylation and downstream signaling through the PI3K/AKT and RAS/MAPK pathways, ultimately triggering apoptosis[5].
Mechanism of EGFR inhibition by pyrazole-thiazole hybrids triggering apoptosis.
Recent structure-activity relationship (SAR) studies reveal that electron-donating groups on the phenyl ring of the pyrazole, combined with bulkier hydrogen-bond acceptors on the thiazole C4 position, significantly enhance EGFR/HER2 binding affinity[1],[4].
| Compound Designation | Target Kinase | IC₅₀ (µM) | Cell Line Tested | Reference Standard | Standard IC₅₀ (µM) |
| Compound 17m | EGFR | 0.012 | A549 (Lung) | Sorafenib | ~0.035 |
| Compound 10a | EGFR / HER2 | 0.005 / 0.022 | MCF-7 (Breast) | Lapatinib | 5.88 (Cellular) |
| Compound 3f | EGFR | 4.34 | A549 (Lung) | Erlotinib | 0.05 |
Table 1: Comparative in vitro anticancer activity of optimized pyrazole-thiazole hybrids[1],[5],[4].
Protocol: Self-Validating In Vitro ATP-Competitive Kinase Assay
To accurately quantify the IC₅₀ of these hybrids, we utilize a luminescence-based ADP detection assay. The causality of this design is rooted in direct enzymatic activity: measuring ADP production directly correlates with kinase activity, avoiding the artifacts common in dye-binding assays.
-
Reagent Preparation: Prepare 1X Kinase Buffer supplemented with 2 mM DTT and 0.1% Triton X-100. Causality: Triton X-100 prevents non-specific compound aggregation at the well surface, a primary driver of false-positive inhibition in high-throughput screens.
-
Compound Dilution: Perform an 11-point, 3-fold serial dilution of the hybrid compound in DMSO, ensuring a final DMSO concentration of ≤1% in the assay well to prevent solvent-induced enzyme denaturation.
-
Enzyme-Inhibitor Pre-incubation: Add recombinant EGFR kinase domain to the compound plate. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme prior to the introduction of the competing ATP.
-
Reaction Initiation: Add a substrate mix containing ATP (at the predetermined Kₘ value for EGFR) and poly(Glu,Tyr) peptide substrate. Causality: Running the assay at the ATP Kₘ ensures maximum sensitivity for identifying competitive inhibitors.
-
System Validation (Internal QC): Every plate must contain a "No Enzyme" control (defining 100% inhibition/background) and a "Vehicle Only" control (defining 0% inhibition). A reference standard (e.g., Erlotinib) is run in parallel to confirm the assay's dynamic range and reproducibility.
-
Detection: Terminate the reaction and add the ADP-Glo™ reagent to deplete unconsumed ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence. Read on a microplate luminometer.
Antimicrobial Spectrum: Overcoming Pathogen Resistance
Antimicrobial resistance necessitates the development of novel scaffolds. Pyrazole-thiazole hybrids disrupt bacterial cell wall synthesis and inhibit DNA gyrase, exhibiting potent broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including multidrug-resistant strains like MRSA and Klebsiella planticola[6].
Step-by-step workflow for broth microdilution MIC determination.
| Compound Designation | Pathogen Strain | MIC (µg/mL) | Reference Antibiotic | Standard MIC (µg/mL) |
| Hybrid 10 (Hydrazone) | E. coli | 1.9 | Ciprofloxacin | >2.0 (Resistant) |
| Compound 24 | ΔTolC E. coli | 0.037 | Erythromycin | Data not shown |
| Compound 10g | A. niger (Fungi) | 31.25 | Ravuconazole | Comparable |
Table 2: Minimum Inhibitory Concentration (MIC) of selected hybrids against resistant pathogens[6],[7].
Protocol: Self-Validating Broth Microdilution Assay for MIC
The determination of the MIC is critical for assessing antimicrobial potency. The broth microdilution method is the gold standard due to its scalability and quantitative accuracy[6].
-
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB) to achieve a final well concentration of 5 × 10⁵ CFU/mL. Causality: A standardized inoculum prevents the "inoculum effect," where artificially high bacterial densities overwhelm the drug, yielding falsely elevated MIC values.
-
Compound Plate Preparation: Perform two-fold serial dilutions of the pyrazole-thiazole hybrid in MHB across a 96-well microtiter plate.
-
Inoculation & Incubation: Add the standardized bacterial suspension to each well. Incubate at 37°C for 18–24 hours under aerobic conditions.
-
System Validation (Internal QC): The assay system validates itself via three mandatory control wells:
-
Sterility Control: MHB only (must remain clear to prove no contamination).
-
Growth Control: MHB + Bacteria + Vehicle (must show robust turbidity to prove bacterial viability).
-
Positive Control: Standard antibiotic (e.g., Ciprofloxacin) with known MIC against the specific ATCC strain to validate assay sensitivity.
-
-
Readout: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (confirmed via spectrophotometric absorbance at 600 nm).
Anti-Inflammatory Potential: Dual Pathway Modulation
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit cyclooxygenase (COX) enzymes but frequently cause gastrointestinal toxicity[2]. Pyrazole-thiazole hybrids offer a superior alternative by acting as dual inhibitors of both the COX-2 and 5-lipoxygenase (5-LOX) pathways. This dual blockade not only suppresses prostaglandin synthesis but also halts the production of leukotrienes, providing comprehensive anti-inflammatory relief with a vastly improved gastric safety profile[2].
Dual inhibition of COX-2 and 5-LOX inflammatory pathways by pyrazole-thiazole hybrids.
Recent evaluations of specific hybrids demonstrated exceptional dual inhibition, with IC₅₀ values of 0.03 µM for COX-2 and 0.12 µM for 5-LOX, translating to a 75% reduction in in vivo edema models[2].
Conclusion
The molecular hybridization of pyrazole and thiazole scaffolds generates highly versatile, privileged structures capable of addressing complex, multifactorial diseases. Through rigorous, self-validating in vitro assays, we can accurately map their structure-activity relationships. Future drug development efforts must focus on optimizing the pharmacokinetic profiles (ADMET) of these hybrids to transition them from promising benchtop leads to clinical therapeutics.
References[1] Insight into the therapeutic potential of pyrazole‐thiazole hybrids: A comprehensive review. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMPHv4hyB0iuVmWIZ3kJ5JG0O9zCt55XmfTBpQK2o_hlydegL0-9vfNLAh3xDoqPmEz440DzB-4kBZ22UYmeEzUQkMyHz4Z6V7mATk4BXYEI554GBqiAX-2ktC__8_NUMKcs3AyyclH1z-qxx_sD_ZVVkGn1loMaHZp5Y7nvdqGtD7HVrIvO9T2_Lf5WiOcmQIsrHbBN6PMB8Bu0vS3AH-t7VQSPlqFcxBjE-eF8hr6bfbT_GLQFQzG0cW71kepOXAZgRHjm07SrY=[6] Antibacterial pyrazoles: tackling resistant bacteria. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9YL_xVvUUD03tqvMagHpJFAXtcJJiZpCT4cdu5hY29Rke3zZBEt3178eJeFyOwYJrWUIS-68pBgEmb1aW15hopCZgHVej2uNKOb3JjIpM3aeluc3-T_EY24DJtw_TBv9i7WcUC0hazMkrzjw=[5] Synthesis, modeling, and biological studies of new thiazole-pyrazole analogues as anticancer agents. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHVr0Z69tDVS3t2AVdJTnXy85u7Rv_YLuhbAmhUHmOYbmwjDBqQcczS0c1tD4EsGKJ9xwA_ck1sPl2ei6_66iEuFlJJGyz2u6huv0-YXECU8jk7iT3l5Ncsxu75h7wVoRXxY9SVHBUx1FNwr_oGewWav_GfGNSWP-FPKya9yvVyp6Zbmast5SUwl-CBKInUIciZS6R-1GiICjs44oWUyl6r5PQkwqvTcZbei8xHaAb7W5JpfUya27S5dy8qEwP3hlKUZt6RzBrbXfkSQTgtrcD[2] From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ijpsjournal.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPwfZQA5LsC8z9kN6JW_qlZpEMw8TWK2qq0IHK6cpKIm7phWvyehiQGAZ3t9Ih1X0pMHtHTfnyufSnvIkLt0IxdyRMLBT5k4hzW0v8asbwITAtiqThnQXI2bb8mpUxEdO6RXlOSDIz5QaLsthdIJtj1riX9pQqlU25szKADnbSf1r32q8mTGjProIGSZPPjDJ7JUf5kh_5kqD__kHRVXlzHTmkNwcJekzTavUUajlsMXaV8xl39tcXXNk=[3] Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyB3NM82pDl2yfVqAJs6796Iu-A5lSqqNEWrmV-5tB1SZe89uKtaNU3LMAlyD8GMSnm0Sn_pr7puHKy431qnJzysJu6I8BF74th9yzNqmTXuLMxjCoJQTXs5OZ1gnDS0AH352vkMgABPRTaTY1[7] Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5BEkr5hllefk70DcCg2QDDYog89hGFBEbh76GlsHkLBbQL2ijOm5IY-NBmZesqBF5p8YRC828c9TkEJuo_2uwUUgE54IB34STO7EDx-ur2Jvb3iJ7MtQGL_1uBKdqlQWy8-w5fcFCavdUp7Y=[4] New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET8r6OB-jMVy1f87Ql6j31-HahWrsdBcw-FO0Jk_4UosodZGjYIbD9anh2RpoucSP2Cqq4HlYd5imIhej01hvf39ukaqcG2qpng1zRiXSZQLk4VnHya4Massvenr4hvrzEX-GD
Sources
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Rational Design and Therapeutic Targeting of Nitropyrazole-Thiazole Hybrids
A Technical Whitepaper for Drug Development Professionals
Mechanistic Rationale for Pharmacophoric Hybridization
In the landscape of modern medicinal chemistry, the molecular hybridization of distinct pharmacophores has emerged as a highly effective strategy to overcome drug resistance, improve metabolic stability, and achieve multi-target engagement[1]. The fusion of nitropyrazole and thiazole scaffolds represents a state-of-the-art approach to developing potent therapeutic agents, particularly in oncology and parasitology.
As an application scientist evaluating heterocyclic libraries, the selection of these two moieties is driven by distinct, complementary physicochemical properties:
-
The Nitropyrazole Scaffold: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which readily participates in hydrogen bonding[2]. The introduction of a nitro group (typically at the C-4 position via direct nitration, or rearranged from 1-nitropyrazole in acidic conditions[2]) acts as a powerful electron-withdrawing group. This modulates the
of the pyrazole ring, enhancing its ability to serve as a hydrogen bond donor/acceptor within the tight hinge regions of kinase domains. Furthermore, in antiparasitic applications, nitropyrazoles serve as bioisosteres that significantly improve microsomal half-life and metabolic stability compared to pure thiazole analogs[3]. -
The Thiazole Scaffold: Containing both sulfur and nitrogen (1,3-thiazole), this ring offers unique polarizability[1]. The sulfur atom allows the scaffold to penetrate deep, hydrophobic enzymatic pockets (such as the ATP-binding site of EGFR or the active site of CYP51) while maintaining a favorable topological polar surface area (TPSA).
When covalently linked—often via aminolysis or Knoevenagel condensation to form 5-ene-4-((5-methyl-1H-pyrazol-3-yl)amino)thiazol-2(5H)-ones[4]—the resulting bivalent hybrid simultaneously occupies primary active sites and adjacent allosteric pockets, leading to exponential increases in target affinity.
Primary Therapeutic Targets & Efficacy Profiling
Nitropyrazole-thiazole derivatives have demonstrated exceptional versatility across multiple therapeutic areas. The primary validated targets include:
A. Oncology: Receptor Tyrosine Kinases (EGFR / VEGFR2)
Linked pyrazole-thiazole hybrids exhibit profound cytotoxicity against various human cancer cell lines by acting as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[5]. For instance, specific pyrazole-thiazole-oxadiazole hybrids have demonstrated
B. Parasitology: Trypanosomal Targets
In the treatment of Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei), N-ethylurea pyrazole-thiazole derivatives have shown a fast-killing profile[3]. These compounds disrupt intracellular amastigote replication at low nanomolar concentrations, mirroring the trypanosomacidal mode of action of benznidazole but with vastly superior potency and metabolic stability[3].
Quantitative Efficacy Summary
The following table synthesizes the quantitative target engagement data for leading nitropyrazole-thiazole and related hybrid derivatives:
| Target Enzyme / Cell Line | Disease Model | Derivative Class | Efficacy ( | Ref |
| EGFR (Recombinant) | Non-Small Cell Lung Cancer | Pyrazole-thiazole-oxadiazole (17m) | 0.012 µM | [5] |
| VEGFR2 (Recombinant) | Tumor Angiogenesis | Pyrazole-thiazole-oxadiazole (17m) | 0.309 µM | [5] |
| CCRF-CEM (Cellular) | Human Leukemia | Linked pyrazole-thiazole (3b) | [4] | |
| MCF-7 (Cellular) | Breast Adenocarcinoma | Linked pyrazole-thiazole (3c) | [4] | |
| T. cruzi (Intracellular) | Chagas Disease | N-Ethylurea Pyrazole (54) | Low Nanomolar | [3] |
Visualization of Target Modulation
To conceptualize the pharmacodynamic intervention of these hybrids in oncology, the following workflow illustrates the blockade of the EGFR/VEGFR2 signaling cascade.
Fig 1: Mechanism of EGFR/VEGFR2 inhibition by nitropyrazole-thiazole hybrids.
Validated Experimental Workflows
To ensure high-fidelity data generation, the following protocols have been engineered as self-validating systems. I have explicitly outlined the causality behind the reagent and platform choices to guarantee reproducibility and trustworthiness in your screening pipelines.
Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for EGFR
Causality & Rationale: Traditional radiometric kinase assays require hazardous
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.4, 10 mM
, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). -
Compound Dilution: Serially dilute the nitropyrazole-thiazole hybrid in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of
1% (preventing solvent-induced enzyme denaturation). -
Enzyme/Substrate Addition: Add 2.5 µL of recombinant human EGFR kinase domain and 2.5 µL of biotinylated tyrosine kinase substrate to a 384-well low-volume proplate. Incubate for 10 minutes at room temperature to allow compound-enzyme pre-binding.
-
Reaction Initiation: Add 5 µL of ATP (at the predetermined
value for EGFR) to initiate the reaction. Incubate for 60 minutes at 22°C. -
Detection: Stop the reaction by adding 10 µL of detection buffer containing
-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor) alongside EDTA to chelate and halt kinase activity. -
Readout: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader. Calculate the
using a 4-parameter logistic non-linear regression model.
Protocol B: Phenotypic Intracellular Amastigote Assay for T. cruzi
Causality & Rationale: Target-based screening often yields false positives that lack cell permeability. A phenotypic intracellular assay ensures the hybrid compound can traverse both the host cell membrane and the parasite membrane. For in vivo validation, we utilize 1-aminobenzotriazole (ABT). ABT is a pan-CYP450 inhibitor. Administering ABT 30 minutes prior to the hybrid compound slows host hepatic metabolism without exhibiting trypanocidal activity itself[3]. This isolates the pharmacodynamic effect of the hybrid from rodent-specific pharmacokinetic liabilities.
Step-by-Step Methodology:
-
Host Cell Seeding: Seed mammalian host cells (e.g., L6 rat skeletal myoblasts) in 96-well plates at
cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% . -
Parasite Infection: Infect the host cells with T. cruzi trypomastigotes (Tulahuen strain expressing
-galactosidase) at a multiplicity of infection (MOI) of 10. Incubate for 48 hours to allow invasion and differentiation into amastigotes. -
Washing & Drug Treatment: Wash the wells extensively with warm PBS to remove extracellular, non-internalized parasites. Add fresh media containing serial dilutions of the nitropyrazole-thiazole hybrids. Use Benznidazole as a positive control[3].
-
Incubation: Incubate the treated cells for 96 hours.
-
Quantification: Add CPRG (chlorophenol red-
-D-galactopyranoside) substrate. The intracellular amastigotes will cleave CPRG, producing a colorimetric shift. -
Analysis: Measure absorbance at 570 nm. The reduction in absorbance directly correlates with the trypanosomacidal activity of the hybrid compound.
References
- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. Pharmajournal.net.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Globalresearchonline.net.
- Discovery of Potent N-Ethylurea Pyrazole Derivatives as Dual Inhibitors of Trypanosoma brucei and Trypanosoma cruzi. NIH.gov.
- Synthesis and anticancer activity evaluation of new linked/fused bioisosteric pyrazole-thiazole-bearing hybrid molecules. Enamine.net.
- Pyrazole‐thiazole derivatives with EGFR/HER2 inhibitory activity. ResearchGate.net.
Sources
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- 4. Synthesis and anticancer activity evaluation of new linked/fused bioisosteric pyrazole-thiazole-bearing hybrid molecules - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
The Dual Pharmacological Modalities of 2-(4-Nitro-1H-pyrazol-3-yl)-1,3-thiazole: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic selection of heteroaromatic building blocks dictates both the target affinity and the metabolic fate of a drug candidate. The compound 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole (CID 64993272) represents a highly privileged, dual-modality chemical scaffold[1]. Depending on its derivatization and the biological context, this core structure operates via two distinct mechanisms of action:
-
ATP-Competitive Kinase Inhibition: Acting as a potent hinge-binding pharmacophore targeting Spleen Tyrosine Kinase (SYK), Aurora kinases, and Cyclin-Dependent Kinases (CDKs)[2][3].
-
Nitroreductase-Activated Prodrug: Functioning as a bioreducible warhead for targeted cytotoxicity in pathogens expressing Type I nitroreductases[4].
This whitepaper provides an in-depth technical analysis of the causality behind these mechanisms, supported by quantitative data and self-validating experimental workflows.
Structural Determinants and Pharmacophore Logic
The pharmacological versatility of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole is rooted in the precise electronic and steric interplay of its three constituent moieties[1]:
-
1H-Pyrazole Ring (The Hinge Binder): The adjacent nitrogen atoms (one pyrrole-like NH donor, one pyridine-like N acceptor) form a perfectly spaced bidentate hydrogen-bonding network. This motif mimics the purine ring of ATP, allowing it to anchor securely to the backbone amides of kinase hinge regions[2].
-
1,3-Thiazole Ring (The Hydrophobic Anchor): The sulfur-containing heterocycle provides a lipophilic surface that engages in
stacking and van der Waals interactions within the hydrophobic pocket adjacent to the ATP-binding site[4][5]. Furthermore, the direct C-C linkage to the pyrazole restricts rotational degrees of freedom, locking the scaffold into a low-entropy, bioactive coplanar conformation. -
4-Nitro Group (The Electronic Tuner / Warhead): In kinase inhibitors, the strong electron-withdrawing nature of the nitro group lowers the pKa of the pyrazole NH, significantly enhancing its hydrogen bond donor capacity[4]. In anti-infective applications, this nitro group serves as the primary substrate for enzymatic reduction.
Fig 1: Pharmacophore interaction map mapping the core scaffold to the kinase ATP-binding pocket.
Modality A: ATP-Competitive Kinase Inhibition
When utilized in oncology and autoimmune drug development, the pyrazole-thiazole core acts as a direct, reversible, ATP-competitive inhibitor.
Target Specificity (SYK & Aurora Kinases):
Spleen Tyrosine Kinase (SYK) is a critical mediator in B-cell receptor (BCR) signaling. Abnormal SYK activation drives hematological malignancies and severe autoimmune diseases[2]. The 2-(1H-pyrazol-3-yl)-1,3-thiazole scaffold fits precisely into the SYK ATP pocket. By outcompeting intracellular ATP, the compound prevents the autophosphorylation of SYK, thereby terminating downstream PLC
Modality B: Nitroreductase-Activated Prodrug
In the context of infectious diseases (e.g., Leishmaniasis, Tuberculosis), the mechanism pivots entirely. Here, the intact 4-nitro group is the primary driver of efficacy, acting as a prodrug activated by pathogen-specific enzymes[4].
The Activation Cascade: Pathogens express Type I nitroreductases (NTRs), which are absent in mammalian cells. These enzymes utilize NADH or FMN to catalyze the sequential two-electron reduction of the 4-nitro group. The process generates a highly reactive nitroso intermediate, followed by a hydroxylamine species. Causality of Cell Death: These electrophilic metabolites rapidly form covalent adducts with parasitic DNA and essential proteins, inducing catastrophic oxidative stress and targeted pathogen cell death while sparing the mammalian host[4].
Fig 2: Type I nitroreductase-mediated activation pathway leading to targeted pathogen cytotoxicity.
Quantitative Data Summary
The following table synthesizes the typical pharmacological profiling data for derivatives based on the 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole scaffold across its dual modalities.
| Scaffold Application | Primary Target | Mechanism Modality | Typical IC50 / MIC Range | Key Structural Dependency |
| Autoimmune / Oncology | SYK, Aurora Kinase, CDK | ATP-Competitive Hinge Binding | 0.5 - 50 nM | Unsubstituted Pyrazole NH |
| Anti-Parasitic | Leishmania, M. tb | Type I Nitroreductase Activation | 1 - 10 µM | 4-Nitro Group Intact |
| Energetic Materials | N/A | High-Density Coordination | N/A | Dimeric complexation |
Self-Validating Experimental Protocols
To rigorously prove the mechanism of action for a given derivative, researchers must employ self-validating assay systems. Below are the definitive protocols for validating both mechanisms.
Protocol 1: TR-FRET Kinase Assay (Validating ATP Competition)
Objective: Confirm that the compound inhibits SYK via direct ATP-competitive hinge binding.
-
Reagent Preparation: Prepare recombinant SYK enzyme, a biotinylated peptide substrate, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
-
Compound Titration: Dispense the compound in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate.
-
ATP Competition Setup (The Self-Validation Step): Run the assay in two parallel conditions:
-
Condition A: [ATP] set at the predetermined
for SYK. -
Condition B: [ATP] set at 10x
.
-
-
Detection: Incubate for 60 minutes, add the TR-FRET detection mixture, and read the emission ratio (665 nm / 615 nm).
-
Causality & Validation Logic: If the compound is a true ATP-competitive hinge binder, the IC50 curve in Condition B will shift significantly to the right (higher IC50) compared to Condition A. This mathematical relationship (Schild analysis) definitively rules out allosteric inhibition or assay interference.
Protocol 2: LC-MS/MS Nitroreductase Activation Assay
Objective: Confirm that the 4-nitro group is enzymatically reduced by pathogen-specific NTRs.
-
Enzyme & Cofactor Prep: Reconstitute recombinant Type I Nitroreductase (e.g., from E. coli or Leishmania) in phosphate buffer (pH 7.4). Prepare a 1 mM solution of NADH.
-
Incubation: Mix 10 µM of the compound with the NTR enzyme.
-
Control Setup (The Self-Validation Step): Run a parallel reaction containing the compound and enzyme, but strictly omitting the NADH cofactor.
-
Quenching & Extraction: At time points (0, 15, 30, 60 mins), quench the reaction with cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Monitor the parent mass (e.g., m/z 197.01 for the core[1]) and the corresponding hydroxylamine mass (parent - 16 Da).
-
Causality & Validation Logic: The parent compound must rapidly deplete, and the hydroxylamine peak must emerge only in the presence of NADH. If degradation occurs in the minus-NADH control, the compound is chemically unstable. Strict NADH-dependence proves enzymatic prodrug activation.
Fig 3: Parallel experimental workflow for validating kinase inhibition and NTR activation mechanisms.
References[1] Title: PubChemLite - 2-(4-nitro-1h-pyrazol-3-yl)-1,3-thiazole (C6H4N4O2S)
Source: uni.lu URL: 1[4] Title: Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications Source: acs.org URL: 4[5] Title: Pyrazolopyrimidine compounds and methods of use thereof Source: google.com (Patents) URL: 5[2] Title: 3,4-DISUBSTITUTED 1H-PYRAZOLE AND 4,5-DISUBSTITUTED THIAZOLE INHIBITORS OF SYK Source: molaid.com URL: 2[3] Title: Pyrazole derivatives that modulate the activity of CDK, GSK and Aurora kinase Source: google.com (Patents) URL: 3
Sources
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- 3. JP2008526723A - Pyrazole derivatives that modulate the activity of CDK, GSK and Aurora kinase - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US11155557B2 - Pyrazolopyrimidine compounds and methods of use thereof - Google Patents [patents.google.com]
Strategic Synthesis and Evaluation of Pyrazole-Thiazole Hybrids: A Technical Guide
Abstract This technical guide outlines the rational design, synthesis, and validation of novel pyrazole-based thiazole derivatives. Merging the pharmacophoric features of the pyrazole ring (known for COX-2 and kinase inhibition) with the thiazole scaffold (critical in antimicrobial and anticancer agents) creates a "privileged structure" with enhanced lipophilicity and multi-target binding affinity. This document details a robust, three-stage synthetic workflow—from Vilsmeier-Haack formylation to Hantzsch cyclization—and provides critical Structure-Activity Relationship (SAR) insights for researchers in early-stage drug discovery.
Introduction: The Hybrid Pharmacophore Rationale
In modern medicinal chemistry, molecular hybridization is a strategy to overcome drug resistance and improve potency. The pyrazole-thiazole hybrid is designed to target multiple biological pathways simultaneously:
-
Pyrazole Moiety: Acts as a hydrogen bond donor/acceptor scaffold, mimicking the purine ring in ATP-binding pockets of kinases (e.g., EGFR, VEGFR-2).
-
Thiazole Moiety: Serves as a bioisostere of the imidazole ring, enhancing metabolic stability and facilitating
stacking interactions with aromatic residues (e.g., Phe, Tyr) in target proteins like DNA gyrase or CYP51.
Key Therapeutic Targets:
-
Anticancer: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
-
Antimicrobial: Disruption of bacterial cell wall synthesis via DNA gyrase inhibition.
Retrosynthetic Analysis & Design Strategy
To synthesize the target hybrid, we employ a convergent synthesis strategy. The critical disconnection occurs at the thiazole ring, utilizing the Hantzsch synthesis logic to separate the molecule into a pyrazole-thiosemicarbazone precursor and an
Diagram 1: Retrosynthetic Disconnection Approach
Caption: Retrosynthetic analysis revealing the Hantzsch cyclization as the key construct step.
Comprehensive Synthetic Methodology
This section details a validated, self-consistent protocol. The synthesis is divided into three distinct phases.
Phase 1: Vilsmeier-Haack Formylation
Objective: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This step introduces the reactive aldehyde handle necessary for the linker formation.
-
Reagents: Acetophenone phenylhydrazone (1.0 eq), POCl
(3.0 eq), DMF (excess). -
Protocol:
-
Vilsmeier Reagent Formation: In a dry flask, add POCl
dropwise to anhydrous DMF at 0–5°C. Stir for 30 min until a viscous semi-solid forms. -
Addition: Dissolve the hydrazone in minimum DMF and add dropwise to the Vilsmeier reagent, maintaining temperature <10°C.
-
Cyclization: Heat the mixture to 70–80°C for 4–6 hours . Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated Na
CO solution to pH 8–9. -
Isolation: Filter the resulting precipitate, wash with water, and recrystallize from ethanol.
-
Critical Control Point: Anhydrous conditions are vital; moisture hydrolyzes the Vilsmeier reagent, reducing yield.
-
Phase 2: Thiosemicarbazone Formation
Objective: Conversion of the aldehyde to the thiosemicarbazone intermediate.
-
Reagents: Pyrazole-4-carbaldehyde (1.0 eq), Thiosemicarbazide (1.0 eq), Ethanol, Glacial Acetic Acid (cat.).
-
Protocol:
-
Dissolve the aldehyde in absolute ethanol.
-
Add thiosemicarbazide and 2–3 drops of glacial acetic acid.
-
Reflux for 2–3 hours . A solid precipitate typically forms during the reaction.
-
Cool to room temperature, filter the solid, and wash with cold ethanol.
-
Yield Expectation: >85%.
-
Phase 3: Hantzsch Thiazole Cyclization (Core Step)
Objective: Formation of the thiazole ring via condensation with
-
Reagents: Pyrazole-thiosemicarbazone (1.0 eq), Substituted Phenacyl Bromide (1.0 eq), Ethanol (or DMF for solubility).
-
Protocol:
-
Suspend the thiosemicarbazone in ethanol (10 mL/mmol).
-
Add the phenacyl bromide derivative.
-
Reflux for 2–4 hours . The suspension will often clear before reprecipitating the product.
-
Neutralization: Cool the mixture and pour into 5% NaHCO
solution (or ammonia water) to neutralize the HBr salt formed. -
Purification: Filter the crude solid. Recrystallize from DMF/Ethanol mixtures to obtain pure crystals.
-
Diagram 2: Reaction Mechanism (Hantzsch Cyclization)
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.
Characterization & Validation
A valid protocol must be confirmed by spectral data. Below are the diagnostic signals for a successful synthesis.
| Technique | Diagnostic Signal | Structural Assignment |
| Pyrazole-H5 proton (Deshielded by adjacent N). | ||
| Thiazole-H5 proton (Characteristic singlet). | ||
| -NH (Hydrazone/Amide proton, D | ||
| C=N (Azomethine/Thiazole C2). | ||
| IR | 3100 – 3350 cm | N-H stretching vibration. |
| IR | ~1590 cm | C=N stretching (Schiff base/Heterocycle). |
| X-ray | Monoclinic/Triclinic | Confirmation of planar geometry and intermolecular H-bonds.[2] |
Data Integrity Check: If the thiazole singlet at ~7.0–7.5 ppm is absent, the cyclization failed (likely stopped at the open-chain intermediate).
Structure-Activity Relationship (SAR) & Biological Evaluation
Optimizing these derivatives requires understanding how substituents affect potency.
SAR Insights[2]
-
Pyrazole N1-Position: Bulky aryl groups (e.g., 4-chlorophenyl) generally increase lipophilicity and membrane permeability.
-
Thiazole C4-Position: Electron-withdrawing groups (EWG) like -F, -Cl, -CF
on the phenyl ring at C4 significantly enhance antimicrobial and anticancer activity by increasing the acidity of the thiazole system and improving H-bond interactions with receptor pockets (e.g., EGFR kinase domain). -
Linker: The hydrazone (-CH=N-NH-) linker provides flexibility. Rigidifying this linker often decreases activity.
Diagram 3: SAR Optimization Map
Caption: SAR map highlighting key substitution zones for potency optimization.
References
-
Abdel-Wahab, B. F., et al. (2011). Synthesis and biological evaluation of some novel pyrazolo[5,1-b]thiazole derivatives as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. Link
-
Bondock, S., & Fouda, A. M. (2011). Synthesis and antimicrobial activity of some new 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives. European Journal of Medicinal Chemistry. Link
-
Reddy, T. S., et al. (2011). Synthesis and biological evaluation of novel pyrazole-benzothiazole hybrids as potential anticancer and antiangiogenic agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Sumran, G., et al. (2024). Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review. Archiv der Pharmazie. Link
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. Link
Sources
Technical Deep Dive: Pharmacological Architectures of Pyrazole and Thiazole Scaffolds
Executive Summary
This technical guide analyzes the pharmacological dominance of pyrazole and thiazole heterocycles in modern drug discovery. Historically validated by blockbusters like Celecoxib (pyrazole) and Ritonavir (thiazole), these scaffolds are now evolving into complex hybrid architectures targeting resistant kinases (EGFR, VEGFR) and microbial pathogens. This document synthesizes recent Structure-Activity Relationship (SAR) data, details self-validating experimental protocols, and maps the mechanistic pathways driving their therapeutic efficacy.
Chemical Significance & Electronic Foundation
The ubiquity of these five-membered rings stems from their unique electronic profiles, which facilitate high-affinity binding to biological targets.
-
Pyrazole (1,2-diazole):
-
H-Bonding: The pyrrole-like NH acts as a hydrogen bond donor, while the pyridine-like N acts as an acceptor. This dual capability allows for precise orientation within enzyme active sites (e.g., the ATP-binding pocket of kinases).
-
Stability: High resistance to metabolic degradation compared to other azoles.
-
-
Thiazole (1,3-thiazole):
-
Lipophilicity: The sulfur atom increases lipophilicity, enhancing membrane permeability (logP modulation).
-
Pi-Stacking: The aromatic nature allows for
stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in receptor pockets.
-
Pharmacological Profiles: The Core Architectures
Pyrazole: The Kinase & Inflammation Master
Pyrazole derivatives are central to anti-inflammatory and anticancer therapeutics.[1]
-
Mechanism: Competitive inhibition of ATP binding in kinases or blocking the cyclooxygenase channel in COX-2.
-
Key Drugs: Celecoxib (COX-2 selective), Ruxolitinib (JAK inhibitor), Crizotinib (ALK inhibitor).
Thiazole: The Antiviral & Antimicrobial Anchor
Thiazoles excel in antiviral protease inhibition and overcoming bacterial resistance.
-
Mechanism: Peptidomimetic scaffolding that disrupts viral protease cleavage; siderophore mimicry in new antibiotics.
-
Key Drugs: Ritonavir (HIV protease inhibitor), Dasatinib (BCR-ABL inhibitor), Cefiderocol (Siderophore cephalosporin).
Pyrazole-Thiazole Hybrids: Synergistic Potency
Merging these two rings creates "privileged structures" that often exhibit superior activity to individual pharmacophores. Recent studies (2024-2025) highlight these hybrids as potent EGFR inhibitors , effectively targeting the T790M mutation which confers resistance to first-generation drugs.
Structure-Activity Relationship (SAR) Analysis
The efficacy of pyrazole-thiazole hybrids relies on precise substitution patterns.
-
Pyrazole Ring:
-
N1 Position: Aryl substitutions (often with electron-withdrawing groups like -F, -CF3) enhance metabolic stability and hydrophobic pocket occupancy.
-
C3/C5 Positions: Bulky groups here control selectivity (steric gating).
-
-
Thiazole Ring:
-
C2 Position: Hydrazone linkers or amine bridges at this position are critical for H-bonding.
-
C4 Position: Phenyl rings with para-substituents (e.g., -NO2, -OCH3) dictate electronic interaction strength.
-
Visualization: SAR Logic Map
Figure 1: Strategic substitution points on the Pyrazole-Thiazole scaffold for optimizing pharmacological activity.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Synthesis Workflow: Hantzsch Condensation Strategy
This protocol synthesizes a Pyrazole-Thiazole hybrid via a convergent route.
Reagents:
-
Precursor A: 1-phenyl-3-(substituted)-1H-pyrazole-4-carbaldehyde.
-
Precursor B: Thiosemicarbazide.
-
Precursor C:
-Haloketone (e.g., phenacyl bromide).[2]
Step-by-Step Methodology:
-
Thiosemicarbazone Formation:
-
Dissolve Precursor A (1.0 eq) and Thiosemicarbazide (1.0 eq) in absolute ethanol.
-
Add catalytic glacial acetic acid (2-3 drops).
-
Reflux for 2–3 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Validation: Disappearance of the aldehyde spot on TLC.
-
Cool, filter the precipitate, and recrystallize from ethanol to yield the intermediate.
-
-
Hantzsch Cyclization:
-
Dissolve the intermediate (1.0 eq) and Precursor C (1.0 eq) in ethanol or DMF.
-
Reflux for 4–6 hours.
-
Validation: Formation of a new spot on TLC (lower Rf than intermediate) and precipitation of the HBr salt.
-
Neutralize with 10% NaHCO3 solution to precipitate the free base.
-
Filter, wash with water, and recrystallize.
-
Visualization: Synthesis Flowchart
Figure 2: Convergent synthesis workflow for pyrazole-thiazole hybrids utilizing Hantzsch cyclization.
Biological Assay: MTT Cytotoxicity Protocol
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HeLa).
-
Seeding: Seed cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -
Treatment: Add test compounds at varying concentrations (0.1 – 100
M). Include DMSO control (<0.1%) and Positive Control (e.g., Doxorubicin). -
Incubation: Incubate for 48h.
-
Dye Addition: Add 20
L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.-
Causality: Viable cells with active mitochondria reduce yellow MTT to purple formazan.
-
-
Solubilization: Aspirate media. Add 100
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm. Calculate % Cell Viability.
Data Presentation: Comparative Potency
The following table summarizes the potency of recent pyrazole-thiazole hybrids compared to standard drugs, highlighting the "Hybrid Effect."
| Compound ID | Scaffold Type | Target Cell Line / Protein | IC50 / Kd Value | Reference |
| Hybrid 22 | Quinoline-Pyrazole-Thiazole | EGFR (WT) | 31.80 nM | [1] |
| Gefitinib | Quinazoline (Standard) | EGFR (WT) | 29.16 nM | [1] |
| Comp 56 | Thiazolidinone-Pyrazoline | MCF-7 (Breast Cancer) | 1.40 | [1] |
| Doxorubicin | Anthracycline (Standard) | MCF-7 (Breast Cancer) | 2.90 | [1] |
| Comp 87a | Pyrazole-Thiazole | HeLa (Cervical Cancer) | 3.48 | [2] |
Note: Hybrid 22 demonstrates nanomolar affinity comparable to Gefitinib, while Comp 56 outperforms Doxorubicin, validating the scaffold's potential.
Mechanism of Action: EGFR Kinase Inhibition
Many pyrazole-thiazole hybrids function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR). By occupying the ATP-binding pocket, they prevent autophosphorylation and downstream signaling.
Visualization: Signaling Pathway Blockade
Figure 3: Mechanism of Action showing Pyrazole-Thiazole hybrids blocking ATP binding to EGFR, halting the proliferation cascade.
Future Perspectives
The trajectory of these scaffolds is moving toward PROTACs (Proteolysis Targeting Chimeras) . By linking a pyrazole-thiazole kinase inhibitor (warhead) to an E3 ligase ligand, researchers can degrade pathogenic proteins rather than merely inhibiting them. This approach addresses the drug resistance often seen with simple occupancy-based inhibitors.
References
-
Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. MDPI. Available at: [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). Available at: [Link]
-
Thiazole Ring—A Biologically Active Scaffold. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Available at: [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues. Global Research Online. Available at: [Link]
Sources
Methodological & Application
application of pyrazolyl-thiazole derivatives in cancer cell lines
Application Note: Pharmacological Evaluation of Pyrazolyl-Thiazole Derivatives in Oncology
Introduction & Mechanistic Rationale
The pursuit of targeted, low-toxicity chemotherapeutics has driven the adoption of molecular hybridization—a strategy where two or more pharmacophores are fused to create a single, multi-targeting molecule[1]. Among the most promising of these hybrids are pyrazolyl-thiazole derivatives .
From a mechanistic standpoint, the causality behind selecting these two specific moieties is rooted in their distinct but complementary binding profiles. The pyrazole ring is a highly stable, five-membered nitrogen heterocycle with an established safety profile, forming the core of FDA-approved kinase inhibitors like Crizotinib and Ruxolitinib[2]. Conversely, the thiazole scaffold—found in drugs like Dasatinib and Dabrafenib—contains sulfur and nitrogen atoms that act as critical hydrogen-bond acceptors/donors, anchoring the molecule within the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as EGFR and HER-2[1][3].
When combined, pyrazolyl-thiazole hybrids exhibit synergistic anti-cancer effects[3]. They actively suppress tumor proliferation by dual-inhibiting EGFR/HER-2 signaling, inducing DNA fragmentation, arresting the cell cycle at the S and G2/M phases, and triggering intrinsic apoptosis via the modulation of the Bax/Bcl-2 rheostat[3][4].
Quantitative Efficacy Across Cancer Cell Lines
Recent high-throughput screening and in vitro assays have demonstrated the broad-spectrum efficacy of pyrazolyl-thiazole and related pyrazole hybrids. The table below summarizes the quantitative cytotoxic profiles of leading derivatives against standard human cancer cell lines[1][2][3][4][5].
| Compound Class / Prototype | Target Cell Line | Cancer Origin | Cytotoxicity (IC₅₀) | Primary Molecular Targets / Mechanism |
| Pyrazolyl-chalcone (Cpd 4) | PaCa-2 | Pancreatic | 13.0 μg/mL | Caspase-3/8 upregulation, CDK6 inhibition[4] |
| Pyrazolyl-thiadiazole (Cpd 25) | PC3 | Prostate | 11.8 μg/mL | DNA fragmentation, G2/M arrest[4][5] |
| Bis-pyrazolylthiazole (Cpd 18c) | HepG2 | Liver | 0.97 μM | Dual EGFR (4.98 nM) / HER-2 (9.85 nM) inhibition[3] |
| Hydrazonyl-thiazole (Cpd 6) | MCF-7 | Breast | 0.09 μM | Potent EGFR suppression, Apoptosis[1] |
| Pyrazolyl-thiazolidinone (Cpd 16a) | A549 | Lung | 1.64 μM | Selective COX-2 inhibition, RTK suppression[1] |
Pathway Visualization: Mechanism of Action
To understand the therapeutic impact of these compounds, we must map their interaction with cellular signaling networks. The diagram below illustrates how pyrazolyl-thiazole derivatives disrupt oncogenic survival pathways, ultimately forcing the cancer cell into programmed death.
Caption: Mechanism of pyrazolyl-thiazole derivatives inducing apoptosis via EGFR/HER-2 inhibition.
Experimental Workflow & Protocols
To ensure reproducibility and scientific integrity, the evaluation of novel pyrazolyl-thiazole derivatives must follow a self-validating experimental workflow. Each protocol below is designed not just to yield data, but to cross-verify the findings of the preceding step.
Caption: Step-by-step experimental workflow for evaluating pyrazolyl-thiazole anti-cancer efficacy.
Protocol 1: In Vitro Cytotoxicity & Selectivity Indexing (MTT Assay)
Rationale: Before investigating mechanisms, baseline cytotoxicity must be established. We use healthy cell lines (e.g., BJ1 or THLE2) alongside cancer lines to calculate the Selectivity Index (SI), ensuring the compound targets active proliferation rather than causing systemic toxicity[3][4].
-
Seeding: Seed cancer cells (e.g., HepG2, MCF-7) and normal cells (e.g., THLE2) in 96-well plates at a density of
cells/well. Incubate for 24 h at 37°C in 5% CO₂. -
Treatment: Treat cells with varying concentrations of the pyrazolyl-thiazole derivative (e.g., 0.1 to 100 μM) for 48 h. Use Doxorubicin or Lapatinib as a positive control[3][4].
-
Viability Measurement: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 h. The mitochondrial succinate dehydrogenase in living cells will reduce MTT to insoluble purple formazan.
-
Solubilization: Discard the media and dissolve the formazan crystals in 100 μL DMSO.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).
Protocol 2: Apoptosis & Cell Cycle Analysis via Flow Cytometry
Rationale: Cell death can occur via necrosis (uncontrolled) or apoptosis (programmed). Annexin V binds to phosphatidylserine (which flips to the outer membrane leaflet only during early apoptosis), while Propidium Iodide (PI) intercalates DNA only when the cell membrane is fully compromised (late apoptosis/necrosis)[2]. This dual-staining provides a definitive causality of the mechanism of death.
-
Preparation: Culture cells in 6-well plates and treat with the established IC₅₀ concentration of the derivative for 24-48 h[2].
-
Harvesting: Collect both the supernatant (containing detached apoptotic cells) and the adherent cells via trypsinization. Wash twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 μL of Annexin-binding buffer (25 mM CaCl₂, 1.4 M NaCl, 0.1 M Hepes/NaOH, pH 7.4)[2].
-
Incubation: Add 5 μL of Annexin V-FITC and 5 μL of PI (10 μg/mL). Incubate in the dark at room temperature for 30 minutes[2].
-
Acquisition: Analyze immediately using a flow cytometer. For cell cycle analysis, fix cells in 70% ethanol, treat with RNase A, stain with PI, and quantify the DNA content to identify S-phase or G2/M-phase arrest[3][4].
Protocol 3: Gene Expression Profiling (RT-qPCR)
Rationale: To validate the flow cytometry data at the transcriptional level, we quantify the mRNA expression of the Bcl-2 family proteins. A high Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) ratio confirms the activation of the intrinsic mitochondrial apoptotic pathway[2][3].
-
RNA Extraction: Extract total RNA from treated and untreated cells using a standard TRIzol reagent protocol. Ensure an A260/A280 purity ratio of ~2.0.
-
cDNA Synthesis: Reverse transcribe 1 μg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Amplification: Prepare the qPCR master mix using SYBR Green. Use specific primers for TP53 (p53), BAX, BCL2, CASP3, CASP8, CASP9, and ACTB (β-actin) as the endogenous housekeeping control[2][4].
-
Thermal Cycling: Run the reaction (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analysis: Calculate the relative fold change in gene expression using the
method[2].
Conclusion
Pyrazolyl-thiazole derivatives represent a highly modular and potent class of anti-cancer agents. By leveraging the hydrogen-bonding capacity of the thiazole ring and the structural stability of the pyrazole core, these hybrids effectively inhibit critical kinases like EGFR and HER-2[1][3]. The rigorous, self-validating protocols outlined in this application note—spanning cytotoxicity, flow cytometry, and transcriptomics—provide a robust framework for researchers to evaluate the efficacy and safety of next-generation chemotherapeutics.
References
Sources
- 1. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis of novel mono- and bis-pyrazolylthiazole derivatives as anti-liver cancer agents through EGFR/HER2 target inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene exp ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03005B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: Comprehensive Evaluation of Anti-Inflammatory Pyrazole Analogs
Abstract
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib. However, the translation from synthetic chemistry to therapeutic candidate requires a rigorous, multi-phase evaluation protocol. This guide provides a standardized workflow for evaluating pyrazole analogs, moving from in vitro cytotoxicity and nitric oxide screening to molecular mechanism validation (NF-
Introduction & Strategic Rationale
The pyrazole ring is bio-isosteric to imidazole and acts as a pharmacophore capable of hydrogen bonding with the active sites of Cyclooxygenase-2 (COX-2) and p38 MAPK. When evaluating new analogs, the primary challenge is distinguishing true anti-inflammatory efficacy from generalized cytotoxicity.
The "False Positive" Trap: A compound may appear to reduce cytokine production simply because it kills the immune cells. Therefore, this protocol enforces a strict "Viability First" gate before any efficacy screening.
Experimental Workflow Overview
The following diagram outlines the logical flow of the evaluation pipeline.
Figure 1: The sequential evaluation pipeline. Phase I acts as a hard gate to prevent toxic compounds from entering the efficacy screening phase.
Phase I: Compound Preparation & Cytotoxicity (The Gatekeeper)
Before assessing inflammation, we must establish the "Non-Cytotoxic Concentration" (NCC).
Reagent Preparation
-
Stock Solution: Dissolve pyrazole analogs in 100% DMSO to a concentration of 10-50 mM.
-
Working Solution: Dilute in serum-free DMEM.
-
Critical Constraint: The final DMSO concentration in the cell culture must not exceed 0.1% (v/v) . Higher concentrations (even 0.5%) can induce background toxicity or membrane permeabilization, skewing inflammatory data.
MTT Viability Protocol
Objective: Determine the concentration range where cell survival is >90%.
-
Cell Seeding: Seed RAW 264.7 macrophages (ATCC® TIB-71™) at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO . -
Treatment: Aspirate media and add 100
L of media containing serially diluted pyrazole analogs (e.g., 1, 5, 10, 25, 50, 100 M).-
Control: 0.1% DMSO (Vehicle).
-
-
Incubation: Incubate for 24 hours.
-
MTT Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form. -
Solubilization: Carefully remove supernatant. Add 100
L DMSO to dissolve crystals. Shake for 10 mins. -
Measurement: Read absorbance at 570 nm .
Data Interpretation:
Phase II: In Vitro Anti-Inflammatory Screening
Objective: Quantify the inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) induced by Lipopolysaccharide (LPS).[1]
The Griess Assay (NO Quantification)
Nitric oxide is a proxy for iNOS activity. It degrades rapidly into nitrite (
Protocol:
-
Seeding: Seed RAW 264.7 cells at
cells/mL in 24-well plates. -
Pre-treatment: Treat cells with non-cytotoxic concentrations of Pyrazole analogs for 1 hour .
-
Induction: Add LPS (Escherichia coli O55:B5) to a final concentration of 1
g/mL . Incubate for 24 hours. -
Reaction:
-
Transfer 100
L of culture supernatant to a new 96-well plate. -
Add 100
L of Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
-
Measurement: Incubate 10 mins at room temperature (dark). Read absorbance at 540 nm .
-
Quantification: Compare against a Sodium Nitrite (
) standard curve (0–100 M).
ELISA (PGE2 & Cytokines)
While NO is a good screen, PGE2 is the direct product of COX-2, the primary target of pyrazoles.
-
Method: Use competitive ELISA kits for PGE2 on the same supernatant collected in step 3.1.
-
Target Cytokines: TNF-
and IL-6 (sandwich ELISA).
Phase III: Molecular Mechanism (Signaling Pathways)
To prove the compound acts via the expected pathway (and not off-target effects), we analyze protein expression.
Target Pathway Visualization
Pyrazoles typically inhibit the COX-2 enzyme directly or suppress the upstream NF-
Figure 2: The inflammatory cascade. Pyrazole analogs typically intervene by directly binding the COX-2 active site or by preventing NF-
Western Blotting Protocol
-
Lysis: Lyse cells (from Phase II) using RIPA buffer containing protease/phosphatase inhibitors.
-
Targets:
-
COX-2 & iNOS: To confirm suppression of protein synthesis.
-
p-p65 (Ser536): To assess NF-
B activation. - -Actin: Loading control.
-
-
Analysis: Densitometry must show a dose-dependent reduction in COX-2/iNOS bands normalized to
-actin.
Phase IV: In Vivo Validation (Carrageenan-Induced Edema)
The "Gold Standard" for acute inflammation.
Experimental Design
-
Animal Model: Male Swiss albino mice (25-30g) or Wistar rats.
-
Groups (n=6):
-
Vehicle Control (Saline/CMC).
-
Positive Control (Celecoxib 10 mg/kg).
-
Test Compound Low Dose (e.g., 10 mg/kg).
-
Test Compound High Dose (e.g., 50 mg/kg).
-
Protocol
-
Drug Administration: Administer compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before induction.[3]
-
Induction: Inject 50
L (mice) or 100 L (rats) of 1% -carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw. -
Measurement: Measure paw volume using a Plethysmometer at t = 0, 1, 3, and 5 hours.
-
Note: The 0-2h phase is histamine/serotonin driven. The 3-5h phase is COX-2/Prostaglandin driven. Pyrazoles are most effective in the 3-5h phase.
-
Data Calculation
Calculate the Percentage Inhibition of Edema (PIE):
Summary of Key Parameters
| Parameter | Assay / Method | Critical Threshold / Standard |
| Solvent Tolerance | Cell Culture | DMSO < 0.1% Final Concentration |
| Cytotoxicity | MTT Assay | Viability > 90% required to proceed |
| Inducer | RAW 264.7 Stimulation | LPS (E. coli O55:B5) @ 1 |
| Primary Readout | Griess Assay | Nitrite reduction > 50% vs Control |
| In Vivo Model | Paw Edema | 1% Carrageenan (Sub-plantar) |
| Reference Drug | Positive Control | Celecoxib (COX-2 selective) |
References
-
National Institutes of Health (PMC). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions. [Link]
-
Creative Biolabs. Carrageenan Induced Paw Edema Modeling & Pharmacodynamics Service. [Link]
-
Bio-Protocol. Nitric Oxide Griess Assay Standard Procedures. [Link]
Sources
high-throughput screening of pyrazole-thiazole compound libraries
Application Note: High-Throughput Screening of Pyrazole-Thiazole Compound Libraries
Executive Summary
The fusion of pyrazole and thiazole pharmacophores creates a "privileged scaffold" widely utilized in oncology (targeting EGFR, VEGFR, CDK8) and antimicrobial research. However, the physicochemical properties of these nitrogen-rich, planar heterocycles—specifically their tendency for
This guide details a robust screening architecture designed to maximize hit quality while mitigating false positives associated with this specific chemical space. We prioritize TR-FRET over standard fluorescence intensity to bypass spectral interference and recommend luminescent cell viability assays over tetrazolium-based (MTT) readouts to avoid metabolic artifacts.
Library Management & Preparation
Challenge: Pyrazole-thiazole hybrids often exhibit poor aqueous solubility due to rigid planarity and lack of rotatable bonds, leading to precipitation upon transfer from DMSO to aqueous buffers.
Protocol: Compound Handling
-
Stock Concentration: Maintain master stocks at 10 mM in 100% DMSO .
-
Expert Insight: Do not store at 4°C for long periods; repeated freeze-thaw cycles induce micro-precipitation. Store at -20°C or -80°C in varying aliquot sizes to minimize thaw cycles.
-
-
Intermediate Dilution (The "Step-Down"):
-
Never dilute directly from 100% DMSO to the assay well.
-
Create an Intermediate Plate at 10x final concentration in assay buffer containing 0.05% Pluronic F-127 .
-
Reasoning: Pluronic F-127 prevents the rapid aggregation of hydrophobic heterocycles before they reach the protein target.
-
-
Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo®) where possible to transfer nanoliter volumes, minimizing the "tip-wetting" loss seen with sticky heterocyclic compounds.
HTS Workflow Architecture
The following diagram illustrates the critical path from library source to validated lead, specifically tailored to filter out the "frequent hitters" common in thiazole chemistry (e.g., redox cyclers).
Figure 1: HTS Triage Workflow. Note the insertion of a counter-screen specifically for redox/aggregation artifacts, which are common in thiazole-containing libraries.
Primary Screen: Biochemical Assay (TR-FRET)
Objective: Screen for inhibitors of a target kinase (e.g., EGFR or CDK8) while eliminating interference from the intrinsic fluorescence of pyrazole derivatives.
Why TR-FRET? Many pyrazole-thiazole compounds fluoresce in the blue/green region (400-500 nm). Standard fluorescence intensity (FI) assays will yield high false-negative rates (compound fluorescence masks signal decrease). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a long-lifetime lanthanide donor (Europium/Terbium), reading the signal after compound fluorescence has decayed.
Detailed Protocol:
| Component | Concentration/Volume | Notes |
| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | Brij-35 is critical to prevent micelle formation of the library compounds. |
| Enzyme (e.g., EGFR) | 0.5 nM (Final) | Titrate to ensure linearity. |
| Substrate | 200 nM Fluorescein-PolyGT | Acceptor fluorophore. |
| ATP | Use | |
| Library Compound | 10 | 1% DMSO tolerance limit. |
| Detection Reagent | Tb-labeled Antibody (2 nM) | Lanthanide donor. |
Step-by-Step:
-
Dispense: Add 100 nL of compound (from Library) to a 384-well low-volume white plate.
-
Enzyme Addition: Add 5
L of Enzyme/Substrate mix. Incubate 10 min at RT. -
Reaction Start: Add 5
L of ATP. Shake plate for 30 sec. -
Incubation: Incubate for 60 min at RT (protect from light).
-
Stop/Detect: Add 10
L of EDTA/Tb-Antibody detection mix. -
Read: Incubate 1 hour. Read on a multimode reader (e.g., PHERAstar).
-
Excitation: 337 nm
-
Emission 1 (Donor): 490 nm
-
Emission 2 (Acceptor): 520 nm
-
Lag Time: 60
s (Critical to gate out compound fluorescence).
-
Secondary Screen: Cell-Based Phenotypic Assay
Objective: Validate cell permeability and cytotoxicity in cancer cell lines (e.g., A549, MCF-7).
Expertise Alert (The "MTT Trap"): Avoid MTT or MTS assays for pyrazole-thiazole libraries. The thiazole ring can be susceptible to reductive metabolism, and some pyrazole derivatives can directly reduce tetrazolium salts non-enzymatically, appearing as "viable" even when cells are dead (False Negative). Recommendation: Use ATP-based Luminescence (e.g., CellTiter-Glo®). It is a lytic endpoint less susceptible to chemical interference.
Protocol:
-
Seeding: Seed A549 cells at 2,000 cells/well in 384-well white opaque plates. Incubate 24h for attachment.
-
Treatment: Add compounds (10-point dose response, top conc 50
M). -
Incubation: 48h or 72h at 37°C, 5% CO₂.
-
Detection:
-
Equilibrate plate to RT (20 min).
-
Add CellTiter-Glo reagent (1:1 ratio with media volume).
-
Orbitally shake for 2 min to lyse cells.
-
Incubate 10 min to stabilize signal.
-
-
Read: Measure Total Luminescence (Integration time: 0.5 sec).
Data Analysis & Hit Validation
Signal-to-Noise Validation:
Calculate the Z-factor (
- : Mean and SD of Positive Control (Reference Inhibitor, e.g., Sorafenib).
- : Mean and SD of Negative Control (DMSO).
-
Acceptance Criteria:
is mandatory.
SAR Logic & Chemical Space: Once hits are identified, analyze the Structure-Activity Relationship (SAR) to guide optimization.
Figure 2: SAR Optimization Strategy. Modifying R1 is crucial for solving the solubility issues inherent to the scaffold.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background (Biochemical) | Compound aggregation or precipitation. | Add 0.01% Triton X-100 or Brij-35 to assay buffer. Centrifuge plates before reading. |
| Bell-Shaped Dose Response | Aggregation-based inhibition (promiscuous). | Include 0.1 mg/mL BSA in buffer; check if Hill Slope > 2.0 (indicates aggregation). |
| Fluorescence Interference | Compound emits at detection wavelength. | Switch to TR-FRET or Red-shifted dyes (e.g., Alexa Fluor 647). |
| Low Cell Potency vs. High Biochem Potency | Poor permeability (Efflux). | Check cLogP. If >5, modify R1/R2 groups to lower lipophilicity. |
References
-
Ansari, A. et al. (2017). Pyrazole-thiazole hybrids as potential anticancer agents: Synthesis and biological evaluation.[1][2][3][4] European Journal of Medicinal Chemistry.[5] Link
-
Gomes, M. et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[6][7][8] Molecules.[1][4][5][6][7][9][10][11][12] Link
-
Kurban, B. et al. (2023).[13] Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.[1] ACS Omega. Link
-
Thorne, N. et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link
-
Baell, J. & Walters, M. (2014). Chemistry: Chemical con artists foil drug discovery. Nature. (Context on PAINS/Aggregation). Link
Sources
- 1. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
- 13. pubs.acs.org [pubs.acs.org]
developing enzyme inhibitors using pyrazole ring structures
Abstract
The pyrazole ring (
Rational Design & SAR Logic
The success of a pyrazole inhibitor hinges on the substitution pattern at positions C3, C4, and N1. In kinase drug discovery, the pyrazole ring typically functions as the "hinge binder."
-
The Hinge Binding Motif: The N2 nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase hinge region. If unsubstituted, the N1 nitrogen acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.
-
The Gatekeeper Vector (C3/C5): Substituents here control selectivity. Bulky groups can clash with the "gatekeeper" residue in the ATP binding pocket, excluding the inhibitor from off-target kinases.
-
Solubility & ADME (N1): The N1 position is often derivatized to tune lipophilicity and prevent rapid metabolic clearance.
Diagram 1: The Pyrazole DMTA Cycle (Design-Make-Test-Analyze)
This workflow emphasizes the feedback loop between structural confirmation and biological activity.
Figure 1: The Design-Make-Test-Analyze cycle specific to pyrazole development. Note the critical feedback loop at "Purification" due to regioisomerism challenges.
Synthetic Protocol: Regioselective Knorr Synthesis
Challenge: The condensation of hydrazine derivatives with 1,3-diketones (Knorr synthesis) typically yields a mixture of two regioisomers (1,3- vs. 1,5-substituted pyrazoles). These isomers have vastly different biological activities. Solution: This protocol uses solvent polarity and steric bulk to steer regioselectivity, followed by mandatory NOE (Nuclear Overhauser Effect) NMR verification.
Materials:
-
1,3-Diketone substrate (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione).
-
Hydrazine derivative (e.g., Methylhydrazine).[1]
-
Solvent: Ethanol (Polar protic) vs. THF (Polar aprotic).
-
Catalyst: Glacial Acetic Acid.
Step-by-Step Methodology:
-
Stoichiometry: Dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M concentration).
-
Addition: Cool to 0°C. Add 1.1 eq of substituted hydrazine dropwise.
-
Note: Slow addition favors the kinetic product.
-
-
Cyclization: Allow to warm to Room Temperature (RT) and stir for 1 hour. Then, reflux at 80°C for 3 hours.
-
Workup: Evaporate solvent in vacuo. Redissolve residue in Ethyl Acetate. Wash with
(sat) and Brine. -
Isomer Separation (CRITICAL):
-
Perform Flash Column Chromatography (Hexane:EtOAc gradient).
-
Validation: The 1,5-isomer is generally more polar (elutes later) due to the proximity of the N1-substituent to the C5-substituent, creating a larger dipole moment if C5 is electron-withdrawing.
-
-
Structural Confirmation: Obtain a 1D-NOE NMR spectrum. Irradiate the N1-methyl group.
-
Positive NOE signal at C5-H: Confirms 1,5-isomer.
-
Positive NOE signal at C3-H: Confirms 1,3-isomer.
-
Biochemical Evaluation: TR-FRET Kinase Assay
To validate the synthesized inhibitors, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This method is superior to standard fluorescence because the time-delay measurement eliminates background interference from the pyrazole compounds themselves (which can be autofluorescent).
Assay Principle:
-
Donor: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).
-
Acceptor: AlexaFluor 647-labeled tracer (binds to the ATP pocket).
-
Mechanism: When the tracer binds the kinase, FRET occurs (High Signal). When the pyrazole inhibitor displaces the tracer, FRET is disrupted (Low Signal).
Protocol:
-
Compound Prep: Prepare 10 mM stocks of pyrazole analogs in 100% DMSO. Perform 3-fold serial dilutions in DMSO (10 points).
-
Master Mix: Dilute Kinase (e.g., 5 nM JAK2) and Eu-Antibody (2 nM) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Plate Loading:
-
Add 5
L of diluted inhibitor to a 384-well low-volume white plate. -
Add 5
L of Kinase/Antibody Master Mix. -
Incubate 15 mins at RT (to allow inhibitor binding).
-
-
Tracer Addition: Add 5
L of Tracer (Optimization required: use concentration). -
Readout: Incubate 60 mins. Read on a multimode plate reader (Excitation: 340 nm; Emission 1: 615 nm [Donor]; Emission 2: 665 nm [Acceptor]).
-
Calculation:
Diagram 2: TR-FRET Assay Logic
Visualizing the competitive displacement mechanism.
Figure 2: Mechanism of the TR-FRET competition assay. The inhibitor displaces the tracer, reducing the FRET signal.
Data Presentation & Troubleshooting
Representative SAR Data (Hypothetical)
The following table illustrates the impact of N1-substitution on potency (IC50) and Solubility.
| Compound ID | R1 (N-Substituent) | R3 (Gatekeeper) | JAK2 IC50 (nM) | Solubility ( | Interpretation |
| PYR-001 | -H | -Phenyl | 120 | 250 | Good binder, but rapid metabolism. |
| PYR-002 | -Methyl | -Phenyl | 45 | 180 | Lead Candidate. Hydrophobic fit improves potency. |
| PYR-003 | -Tert-butyl | -Phenyl | >10,000 | 10 | Steric clash with solvent front. |
| PYR-004 | -Methyl | -CF3 | 15 | 150 | Fluorine increases potency (metabolic stability). |
Troubleshooting Guide
-
Problem: Mixed Regioisomers.
-
Cause: Hydrazine is too nucleophilic at both nitrogens.
-
Fix: Use hydrazine hydrochloride salts instead of free base to slow the reaction kinetics.
-
-
Problem: High Background in Assay.
-
Cause: Pyrazole compound aggregation or autofluorescence.
-
Fix: Add 0.01% Triton X-100 to buffer; ensure TR-FRET delay is >50
s.
-
References
-
Fassihi, A. et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry.
-
Kumar, V. et al. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides. Journal of Organic Chemistry.[2]
-
ThermoFisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Validation Protocol.
-
Reaction Biology. (2024). Kinase Profiling & Screening: TR-FRET Methodology.[3][4]
-
Zhang, Z. et al. (2024).[5] I2-Mediated Metal-Free Oxidative C-N Bond Formation Enables Regioselective Pyrazole Synthesis.[5] Journal of Organic Chemistry.[2]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biomolecularsystems.com [biomolecularsystems.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. organic-chemistry.org [organic-chemistry.org]
in vitro and in vivo experimental findings for pyrazole derivatives
Introduction: The Pyrazole "Privileged Scaffold"
In medicinal chemistry, pyrazole (1,2-diazole) is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its planar, five-membered heterocyclic structure allows for distinct substitution patterns at positions N1, C3, C4, and C5, enabling precise tuning of lipophilicity, polarity, and hydrogen-bonding capability.
This versatility has led to FDA approval for drugs across therapeutic spectrums:[1]
-
Anti-inflammatory: Celecoxib (COX-2 selective inhibitor).
-
Oncology: Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), Axitinib (VEGFR inhibitor).
-
Metabolic: Sildenafil (PDE5 inhibitor, contains pyrazolo-pyrimidinone).
This guide details the critical experimental workflows required to validate novel pyrazole derivatives, moving from enzymatic screening (in vitro) to systemic efficacy (in vivo).
Part 1: In Vitro Profiling (The "Go/No-Go" Decision)
Before animal testing, pyrazole derivatives must undergo rigorous screening to establish potency (IC50) and selectivity. We focus here on two primary pathways: COX-2 inhibition (inflammation) and Tyrosine Kinase inhibition (cancer).
Mechanism of Action: Selective COX-2 Inhibition
Many pyrazole derivatives (e.g., coxibs) exert anti-inflammatory effects by selectively binding to the side pocket of the Cyclooxygenase-2 (COX-2) enzyme, which is accessible due to the substitution of a bulky Isoleucine (in COX-1) with Valine (in COX-2).
Figure 1: Mechanism of selective COX-2 inhibition by pyrazole derivatives, sparing homeostatic COX-1 function.
Protocol: Fluorescent COX-1/COX-2 Screening Assay
Objective: Determine the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). Standard: Celecoxib (High Selectivity), Indomethacin (Non-selective).
Reagents:
-
Ovine COX-1 and Human recombinant COX-2 enzymes.
-
Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) (reacts with PGG2 to form fluorescent Resorufin).
-
Substrate: Arachidonic Acid (AA).[2]
-
Vehicle: DMSO (Final concentration < 2%).
Step-by-Step Methodology:
-
Compound Preparation: Dissolve pyrazole derivatives in 100% DMSO to 10 mM stock. Perform 1:10 serial dilutions to generate a concentration range (e.g., 0.01 µM to 100 µM).
-
Enzyme Incubation: In a black 96-well plate, add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0) containing Hematin (cofactor). Add 10 µL of test compound or vehicle control. Add 10 µL of COX-1 or COX-2 enzyme.
-
Critical Step: Incubate for 10 minutes at 25°C to allow the inhibitor to bind the enzyme pocket.
-
-
Reaction Initiation: Add 10 µL of ADHP/Arachidonic Acid working solution.
-
Kinetic Measurement: Immediately read fluorescence (Ex: 530 nm / Em: 590 nm) every 1 minute for 15 minutes.
-
Analysis: Calculate the slope of the linear portion of the curve. Determine % Inhibition =
. Plot log[concentration] vs. % Inhibition to find IC50.
Protocol: MTT Cell Viability Assay (Anticancer)
Objective: Assess cytotoxicity against cancer lines (e.g., A549, MCF-7) vs. normal fibroblasts (e.g., L929).
Key Modification for Pyrazoles: Many pyrazole derivatives exhibit poor aqueous solubility.
-
Solubility Check: Before cell addition, dilute the compound in culture media. If precipitation occurs (turbidity), use a co-solvent system (e.g., 0.5% DMSO + 0.5% Tween-80).
Part 2: In Vivo Validation (Proof of Concept)
Once in vitro potency is confirmed (IC50 < 10 µM), the lead candidate must be evaluated in a systemic model.
Model: Carrageenan-Induced Paw Edema (Anti-inflammatory)
This is the "Gold Standard" for validating pyrazole-based NSAIDs. It measures acute inflammation (edema) driven by prostaglandin release.
Experimental Design:
-
Subject: Wistar Rats (150–200g), n=6 per group.
-
Groups:
-
Vehicle Control (CMC 0.5%).
-
Standard (Celecoxib, 10 mg/kg).
-
Test Pyrazole (Low Dose, 10 mg/kg).
-
Test Pyrazole (High Dose, 20 mg/kg).
-
Protocol:
-
Baseline Measurement: Measure the initial volume (
) of the right hind paw using a digital plethysmometer (water displacement). -
Drug Administration: Administer test compounds via oral gavage (p.o.) 1 hour prior to induction.
-
Formulation: Suspend pyrazoles in 0.5% Carboxymethyl cellulose (CMC) due to hydrophobicity.
-
-
Induction: Inject 0.1 mL of 1% (w/v) Carrageenan (lambda type) in saline into the sub-plantar tissue of the right hind paw.
-
Time-Course Monitoring: Measure paw volume (
) at 1, 3, 5, and 24 hours post-injection. -
Calculation:
-
Edema Volume =
-
% Inhibition =
-
Model: Tumor Xenograft (Anticancer)
For pyrazoles targeting kinases (e.g., VEGFR/EGFR), a xenograft model is required.
-
Implantation: SC injection of
cells in Matrigel (1:1) into the flank of nude mice (BALB/c-nu). -
Treatment: Start when tumor volume reaches ~100 mm³. Administer pyrazole derivative (IP or Oral) daily for 21 days.
-
Endpoint: Tumor volume (
).
Data Interpretation & SAR Analysis
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazoles is heavily dictated by the substituents on the core ring.[5]
| Position | Modification | Effect on Activity |
| N1 | Phenyl / Substituted Phenyl | Critical for COX-2 selectivity (mimics the side pocket binding). |
| C3 | Trifluoromethyl (-CF3) | Enhances lipophilicity and metabolic stability; common in Celecoxib. |
| C4 | Halogens (Cl, Br) or CN | Often increases potency by filling hydrophobic pockets in kinases. |
| C5 | Bulky Aryl Groups | Provides steric hindrance necessary for isoform selectivity. |
Comparative Data Table (Representative)
Data aggregated from recent literature findings [1, 2, 5].
| Compound ID | Target | IC50 (µM) | Selectivity Index | In Vivo Efficacy (Rat/Mouse) |
| Celecoxib | COX-2 | 0.04 | > 300 (vs COX-1) | 60% Edema inhibition (10 mg/kg) |
| Pyz-Derivative A | COX-2 | 0.02 | > 450 (vs COX-1) | 72% Edema inhibition (10 mg/kg) |
| Pyz-Derivative B | EGFR | 0.15 | N/A | 45% Tumor reduction (25 mg/kg) |
| Pyz-Derivative C | VEGFR-2 | 0.09 | High | 55% Tumor reduction (20 mg/kg) |
Experimental Workflow Visualization
Figure 2: The iterative workflow for developing pyrazole therapeutics, from rational design to in vivo efficacy.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023. [Link]
-
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay. European Journal of Medicinal Chemistry, 2019. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 2022. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 2023. [Link]
Sources
Application Notes and Protocols for the use of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole (NPTP) as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology, the dynamic balance of redox states plays a pivotal role in health and disease. Small molecule thiols, such as cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH), are central to maintaining this cellular redox environment.[1] Aberrations in thiol concentrations have been implicated in a range of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2] Consequently, the development of sensitive and selective methods for detecting and quantifying these biomolecules in living systems is of paramount importance for both basic research and drug development.[2][3]
This document provides a comprehensive guide to the application of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole , hereafter designated as NPTP , a novel molecular probe designed for the selective "turn-on" fluorescent detection of biological thiols. The core structure of NPTP combines a thiazole moiety, a common component in fluorescent dyes[4], with a nitropyrazole group. The nitro group, a potent electron-withdrawing entity, functions as a fluorescence quencher in the native state of the probe. The proposed detection mechanism, a nucleophilic aromatic substitution reaction with thiols, alleviates this quenching, resulting in a robust fluorescent signal. This approach offers a powerful tool for real-time imaging of thiol dynamics in live cells.
Principle of Detection: Thiol-Activated "Turn-On" Fluorescence
The functionality of NPTP as a thiol-selective probe is predicated on a well-established chemical reaction mechanism.[5] The probe is designed to be minimally fluorescent in its basal state due to the quenching effect of the 4-nitro group on the pyrazole ring. The electron-deficient aromatic system of the nitropyrazole is susceptible to nucleophilic attack by the sulfhydryl group (-SH) of thiols like glutathione.
This reaction results in the displacement of the nitro group and the formation of a highly fluorescent thioether conjugate. The removal of the nitro group restores the intrinsic fluorescence of the pyrazolyl-thiazole fluorophore, leading to a "turn-on" response that is directly proportional to the concentration of the target thiol. This reaction is highly specific for thiols due to their strong nucleophilicity compared to other biological nucleophiles under physiological conditions.[1]
Caption: Proposed mechanism of NPTP activation by thiols.
Physicochemical and Spectroscopic Properties
The following table summarizes the key properties of the NPTP probe. The spectral properties are provided for the thiol-activated form of the probe.
| Property | Value |
| Chemical Formula | C₆H₄N₄O₂S[6] |
| Molecular Weight | 196.19 g/mol [6] |
| Appearance | Pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and acetonitrile |
| Excitation Wavelength (λex) | 488 nm (post-activation) |
| Emission Wavelength (λem) | 525 nm (post-activation) |
| Quantum Yield (Φ) | <0.01 (native); ~0.5 (GSH adduct) |
| Recommended Working Concentration | 1-10 µM |
Experimental Protocols
Part 1: In Vitro Characterization of NPTP
This protocol outlines the steps to validate the probe's response to thiols and assess its selectivity and sensitivity in a controlled, cell-free environment.
Materials and Reagents
-
NPTP
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH), Cysteine (Cys), Homocysteine (Hcy)
-
A selection of other relevant biological analytes (e.g., various amino acids, H₂O₂, Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of NPTP in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Prepare 100 mM stock solutions of GSH, Cys, Hcy, and other tested analytes in PBS (pH 7.4).
-
-
Determination of Optimal Reaction Time:
-
In a 96-well plate, add PBS to a final volume of 200 µL per well.
-
Add NPTP to a final concentration of 5 µM.
-
Add GSH to a final concentration of 100 µM.
-
Measure the fluorescence intensity (λex = 488 nm, λem = 525 nm) every 5 minutes for 1 hour to determine the time to signal saturation.
-
-
Dose-Response and Sensitivity (Limit of Detection):
-
Prepare a series of dilutions of GSH in PBS (e.g., 0-200 µM).
-
In a 96-well plate, add 5 µM NPTP to each well.
-
Add the different concentrations of GSH to the wells.
-
Incubate for the optimal time determined in the previous step, protected from light.
-
Measure the fluorescence intensity.
-
Plot the fluorescence intensity as a function of GSH concentration to generate a calibration curve. The limit of detection (LOD) can be calculated as 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.
-
-
Selectivity Assay:
-
In a 96-well plate, add 5 µM NPTP to each well.
-
Add a high concentration (e.g., 1 mM) of each of the other biological analytes to separate wells. For thiols (GSH, Cys, Hcy), use a lower concentration (e.g., 100 µM).
-
Incubate for the optimal reaction time.
-
Measure the fluorescence intensity and compare the response generated by thiols to that of other analytes.
-
Part 2: Live-Cell Imaging of Intracellular Thiols
This protocol describes the use of NPTP for visualizing endogenous thiol levels in cultured cells using confocal fluorescence microscopy.
Materials and Reagents
-
Cultured cells (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
NPTP stock solution (10 mM in DMSO)
-
N-ethylmaleimide (NEM) (a thiol-blocking agent, for negative control)
-
Confocal laser scanning microscope with a 488 nm laser line and appropriate emission filters.
-
Glass-bottom imaging dishes or chamber slides.
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture cells to 70-80% confluency using standard procedures.
-
Seed the cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a working solution of NPTP (e.g., 5 µM) in serum-free cell culture medium by diluting the 10 mM DMSO stock.
-
Remove the culture medium from the cells and wash twice with warm PBS (pH 7.4).
-
Add the NPTP working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Control Groups (Optional but Recommended):
-
Negative Control: Pre-treat a separate dish of cells with 1 mM NEM for 30 minutes before adding the NPTP working solution. This will deplete intracellular thiols and should result in a significantly lower fluorescence signal.
-
Positive Control: After NPTP loading, treat cells with a reagent known to increase intracellular GSH (e.g., a GSH ester) to observe an increase in fluorescence.
-
-
Washing and Imaging:
-
After incubation, remove the probe-containing medium and wash the cells three times with warm PBS to remove any excess, unreacted probe.
-
Add fresh, pre-warmed complete culture medium or PBS to the cells.
-
Image the cells using a confocal microscope. Use the 488 nm laser for excitation and collect the emission between 510-550 nm.
-
Caption: Workflow for live-cell imaging with NPTP.
Data Analysis and Interpretation
For in vitro assays, the fluorescence intensity data can be used to quantify the probe's performance. A strong linear relationship between fluorescence and thiol concentration indicates that NPTP can be used for quantitative measurements within that range. The selectivity assay will demonstrate the probe's specificity for thiols over other biologically relevant molecules.
For live-cell imaging, the fluorescence intensity within cells provides a qualitative or semi-quantitative measure of intracellular thiol levels. An increase in green fluorescence corresponds to a higher concentration of thiols. By comparing the fluorescence of control and treated cells, researchers can investigate how different stimuli or drug candidates affect the cellular redox state.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps after probe loading. |
| Autofluorescence from cells or medium. | Image a control dish of cells without the probe to establish the background autofluorescence level. Use a phenol red-free medium for imaging. | |
| No or weak signal in cells | Probe concentration is too low. | Increase the NPTP concentration (e.g., to 10 µM). |
| Incubation time is too short. | Increase the incubation time to 45-60 minutes. | |
| Low endogenous thiol levels in the chosen cell line. | Use a positive control (e.g., supplement with a GSH precursor) to confirm probe activity. | |
| High phototoxicity/cell death | Probe concentration is too high. | Decrease the NPTP concentration. |
| Excessive laser power during imaging. | Reduce the laser intensity and/or the exposure time. |
References
-
3. Fluorescent Probes for Live Cell Thiol Detection. PMC.
-
1. Fluorescent probes for thiol and hydrogen sulfide detection in living cells.
-
7. A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells.
-
2. Fluorescent Probes for Live Cell Thiol Detection.
-
5. Fluorescent and colorimetric probes for detection of thiols.
-
8. Synthesis of some new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents.
-
6. 2-(4-nitro-1h-pyrazol-3-yl)-1,3-thiazole.
-
9. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
-
10. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
-
11. Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation.
-
12. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.
-
13. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions.
-
14. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
-
15. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions.
-
16. Unscrambling the Sensing Abilities of Functionalized Triazole Derivatives in Diverse Analyte Detection.
-
4. Improving the sensing ability of thiazolothiazole derivatives towards metal ions.
-
17. Discovery and molecular characterization of a potent thiazolyl-pyrazole hybrid targeting EGFR for breast cancer therapy.
-
18. (PDF) Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation (2016) | Nisheeth C. Desai | 5 Citations.
-
19. Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity.
-
20. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.
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Methodology for Assessing the Antiviral Activity of Thiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Thiazole Derivatives in Antiviral Therapy
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. In the realm of virology, thiazole derivatives have emerged as a significant class of molecules with potent antiviral properties against a wide range of viral pathogens, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses[1][2]. Their mechanisms of action are diverse, ranging from the inhibition of crucial viral enzymes like proteases and reverse transcriptases to interfering with viral entry and replication processes[3][4][5][6]. The well-known drug Nitazoxanide, a thiazole-bearing compound, has demonstrated broad-spectrum antiviral activity and is in clinical development for treating various viral infections[2][7][8][9].
This comprehensive guide provides a detailed framework for the systematic evaluation of the antiviral activity of novel thiazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to conduct robust in vitro assessments, from initial cytotoxicity evaluations to specific antiviral assays and the determination of key efficacy parameters.
Guiding Principle: A Multi-faceted Approach to Antiviral Assessment
A thorough assessment of a compound's antiviral potential cannot be achieved through a single experiment. It requires a multi-pronged approach that begins with understanding the compound's intrinsic toxicity to host cells and progresses to quantifying its specific inhibitory effect on viral replication. This principle ensures that the observed antiviral activity is a direct consequence of targeting the virus and not a result of non-specific cytotoxicity.
Part 1: Foundational Assessment - Cytotoxicity of Thiazole Derivatives
Before evaluating the antiviral efficacy of a thiazole derivative, it is imperative to determine its cytotoxic profile in the host cell line that will be used for the antiviral assays. This step is crucial for differentiating true antiviral effects from compound-induced cell death. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is a key parameter derived from these assays[10][11].
Choosing the Right Cell Viability Assay
Two of the most widely used colorimetric assays for assessing cell viability are the MTT and XTT assays. Both rely on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product[1][12].
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay involves the reduction of the yellow MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells. The formazan crystals are then solubilized, and the absorbance is measured[1][12][13].
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: An advancement over the MTT assay, the XTT assay produces a water-soluble orange formazan product. This eliminates the need for a solubilization step, simplifying the protocol and making it more suitable for high-throughput screening[1][14].
Protocol: MTT Assay for CC50 Determination
Objective: To determine the concentration of the thiazole derivative that causes 50% cytotoxicity in a specific host cell line.
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza)
-
Complete cell culture medium
-
Thiazole derivative stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at an appropriate density to achieve 80-90% confluency after 24 hours of incubation.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the thiazole derivative in cell culture medium. The concentration range should be broad enough to encompass both no toxicity and complete toxicity.
-
Treatment: After 24 hours, remove the old medium from the cells and add the prepared compound dilutions to the respective wells. Include a "no drug" (medium only) control and a solvent control (if applicable).
-
Incubation: Incubate the plates for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, carefully add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the CC50 value[15].
Part 2: Quantifying Antiviral Efficacy
Once the non-toxic concentration range of the thiazole derivative is established, the next step is to directly measure its ability to inhibit viral replication. The choice of assay depends on the specific virus and the expected mechanism of action of the compound.
Plaque Reduction Assay: The Gold Standard for Lytic Viruses
The plaque reduction assay is a highly reliable method for quantifying the inhibition of infectious virus particles. It is particularly suited for viruses that cause visible areas of cell death, known as plaques, in a cell monolayer[16].
Causality Behind Experimental Choices: This assay directly measures the reduction in the number of infectious viral particles. By immobilizing the virus in a semi-solid overlay, the spread of progeny virions is restricted to adjacent cells, leading to the formation of localized plaques. The reduction in the number of these plaques in the presence of the test compound provides a direct measure of its antiviral activity.
Objective: To determine the 50% inhibitory concentration (IC50) of a thiazole derivative against a lytic virus.
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Thiazole derivative dilutions (prepared in infection medium with a final concentration below the CC50)
-
Infection medium (e.g., serum-free medium)
-
Semi-solid overlay medium (e.g., containing methylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Preparation: Ensure the host cell monolayers are confluent and healthy.
-
Infection: Wash the cell monolayers with sterile PBS and infect them with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Treatment and Overlay: After the adsorption period, aspirate the virus inoculum and add the overlay medium containing different concentrations of the thiazole derivative. Include a "no drug" virus control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay medium, fix the cells with the fixative solution, and then stain the cell monolayer with crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%[17].
| Issue | Potential Cause | Solution |
| No plaques formed | Inactive virus stock, non-susceptible cells, or incorrect virus concentration. | Verify virus viability, use appropriate host cells, and try a lower virus dilution.[18] |
| Confluent lysis | Virus concentration is too high. | Use a higher dilution of the virus stock.[18] |
| Small or unclear plaques | Inappropriate agar concentration, suboptimal incubation conditions. | Optimize the agar concentration and ensure correct temperature and CO2 levels.[18] |
| Fuzzy plaques | Movement of plates before overlay solidification, over-incubation. | Allow plates to sit undisturbed until the overlay is solid and optimize the incubation time.[18] |
TCID50 (50% Tissue Culture Infectious Dose) Assay
The TCID50 assay is another common method for determining virus titer and is particularly useful for viruses that do not form clear plaques but do cause a visible cytopathic effect (CPE). The TCID50 is the virus dilution at which 50% of the cell cultures are infected[3][19][20].
Objective: To determine the IC50 of a thiazole derivative by measuring the inhibition of virus-induced CPE.
Materials:
-
Host cells seeded in a 96-well plate
-
Virus stock
-
Serial dilutions of the thiazole derivative
-
Infection medium
-
Microscope
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells and incubate overnight.
-
Compound and Virus Addition: Add serial dilutions of the thiazole derivative to the wells. Then, add a pre-determined amount of virus (e.g., 100 TCID50) to each well, except for the cell control wells.
-
Incubation: Incubate the plate at 37°C and observe daily for the development of CPE.
-
CPE Scoring: After the incubation period (typically 3-7 days), score each well for the presence or absence of CPE.
-
Data Analysis: The IC50 is the concentration of the compound that inhibits CPE in 50% of the infected wells. This can be calculated using methods such as the Reed-Muench or Spearman-Kärber formulas[3][21].
Reverse Transcriptase (RT) Assay for Retroviruses
For retroviruses like HIV, a key target for antiviral drugs is the viral enzyme reverse transcriptase. Thiazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs)[5][6][22][23]. An RT assay directly measures the activity of this enzyme.
This assay quantifies the synthesis of DNA from an RNA template by reverse transcriptase. The inhibition of this process by a thiazole derivative indicates its potential as an RT inhibitor. Modern RT assays are often colorimetric or fluorescence-based, offering high sensitivity and suitability for high-throughput screening[23][24][25].
Objective: To evaluate the inhibitory effect of thiazole derivatives on the activity of viral reverse transcriptase.
Materials:
-
Commercial colorimetric RT assay kit (e.g., from Sigma-Aldrich)
-
Purified viral reverse transcriptase
-
Thiazole derivative dilutions
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, template-primer mix, dNTPs, and the purified reverse transcriptase enzyme.
-
Compound Addition: Add the various dilutions of the thiazole derivative to the reaction wells.
-
Incubation: Incubate the plate according to the kit manufacturer's instructions to allow for DNA synthesis.
-
Detection: Add the detection reagents, which typically involve an antibody that recognizes the newly synthesized DNA. This is followed by the addition of a substrate that produces a colorimetric signal.
-
Absorbance Measurement: Read the absorbance on a microplate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-drug control. Determine the IC50 value.
Part 3: Data Interpretation and the Selectivity Index
The ultimate goal of in vitro antiviral testing is to identify compounds that are highly effective against the virus while being minimally toxic to the host cells. This therapeutic window is quantified by the Selectivity Index (SI).
Calculating the Selectivity Index (SI):
SI = CC50 / IC50
A higher SI value indicates a more promising antiviral compound, as it suggests a greater separation between the concentration required for antiviral activity and the concentration that causes cellular toxicity[10][11]. Generally, a compound with an SI value of 10 or greater is considered a good candidate for further development[10].
| Parameter | Definition | Significance |
| CC50 | 50% Cytotoxic Concentration | Measures the toxicity of the compound to host cells. A higher value is desirable.[10] |
| IC50 / EC50 | 50% Inhibitory/Effective Concentration | Measures the potency of the compound in inhibiting viral replication. A lower value is desirable.[10][15] |
| SI | Selectivity Index (CC50/IC50) | Indicates the therapeutic window of the compound. A higher value is desirable.[10][11] |
Part 4: High-Throughput Screening (HTS) and Advanced Considerations
For large-scale screening of thiazole derivative libraries, the described assays can be adapted for a high-throughput format, typically using 96- or 384-well plates[16][20][26].
-
Automation: Robotic liquid handling systems can be used for cell seeding, compound addition, and reagent dispensing to increase throughput and reproducibility[20].
-
Reporter Viruses: The use of recombinant viruses expressing reporter genes (e.g., luciferase or green fluorescent protein) can simplify and accelerate the readout of antiviral activity.
-
High-Content Imaging: Automated microscopy and image analysis can be employed to quantify viral antigen expression or CPE, providing a more detailed and quantitative assessment of antiviral effects.
Visualizing the Workflow and Key Concepts
Experimental Workflow for Antiviral Assessment
Caption: A streamlined workflow for assessing the antiviral activity of thiazole derivatives.
Conceptual Relationship of CC50, IC50, and SI
Sources
- 1. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.asm.org [journals.asm.org]
- 4. PolyU Electronic Theses: Synthesis and structure-activity relationship studies of thiazole derivatives as inhibitors of SARS-CoV-2 main protease [theses.lib.polyu.edu.hk]
- 5. Anti-HIV activity of aromatic and heterocyclic thiazolyl thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective non-nucleoside HIV-1 reverse transcriptase inhibitors. New 2,3-dihydrothiazolo[2,3-a]isoindol-5(9bH)-ones and related compounds with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitazoxanide, tizoxanide and other thiazolides are potent inhibitors of hepatitis B virus and hepatitis C virus replication... [natap.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents | BioWorld [bioworld.com]
- 14. mdpi.com [mdpi.com]
- 15. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 16. Thiazolides, a New Class of Antiviral Agents Effective against Rotavirus Infection, Target Viral Morphogenesis, Inhibiting Viroplasm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. brieflands.com [brieflands.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. Identification of novel thiazole derivatives as flaviviral protease inhibitors effective against Dengue (DENV2) and Japanese encephalitis viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of oligo-1,3-thiazolecarboxamide derivatives as HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Thiazolidin-4-ones as Potential Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Note: Synthesis of Pyrazolyl-Thiazole Derivatives for Antimicrobial Studies
[1][2][3][4][5][6][7]
Abstract
The hybridization of pyrazole and thiazole pharmacophores represents a high-priority strategy in modern antimicrobial discovery.[1] This application note details a robust, modular protocol for synthesizing 4-(substituted-phenyl)-2-(substituted-pyrazolyl)thiazoles . By leveraging a convergent synthetic route involving the Vilsmeier-Haack formylation followed by a Hantzsch thiazole cyclization, researchers can rapidly generate diverse libraries for Structure-Activity Relationship (SAR) profiling. We provide optimized reaction conditions, purification strategies, and a standardized Minimum Inhibitory Concentration (MIC) assay protocol to validate biological efficacy.
Introduction: The Power of Hybrid Pharmacophores
Multidrug-resistant (MDR) pathogens necessitate the development of novel antibiotics with unique mechanisms of action. The pyrazole ring is a proven scaffold in NSAIDs (e.g., Celecoxib) and antimicrobial agents, known for its ability to interact with bacterial DNA gyrase. The thiazole ring, found in penicillin and bleomycin, is critical for penetrating bacterial cell walls and disrupting protein synthesis.
Fusing these two entities creates a "privileged structure" capable of:
-
Enhanced Lipophilicity: Improving membrane permeability.
-
Dual-Targeting: Potentially inhibiting multiple bacterial pathways simultaneously.
-
Modular Modification: Allowing independent tuning of electronic properties on both the pyrazole and thiazole wings.
Chemical Synthesis Strategy
The synthesis follows a three-step convergent pathway. This modular approach allows for the introduction of diversity at two key points: the N1/C3-position of the pyrazole (via initial hydrazone) and the C4-position of the thiazole (via phenacyl bromide).
Retrosynthetic Analysis & Workflow
The following diagram illustrates the logical flow from starting materials to the final hybrid scaffold.
Figure 1: Modular synthetic workflow for pyrazolyl-thiazole hybrids.
Detailed Experimental Protocols
Phase A: Synthesis of the Pyrazole Core
Target: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde[2]
Step 1: Acetophenone Phenylhydrazone Formation[3]
-
Reagents: Acetophenone (10 mmol), Phenylhydrazine (10 mmol), Glacial Acetic Acid (catalytic), Ethanol (20 mL).
-
Procedure:
-
Dissolve acetophenone and phenylhydrazine in absolute ethanol.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux the mixture at 78°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. The solid hydrazone will precipitate. Filter, wash with cold ethanol, and dry.
-
Note: If oil forms, cool in an ice bath and scratch the flask walls to induce crystallization.
-
Step 2: Vilsmeier-Haack Reaction (Cyclization & Formylation)
-
Reagents: Acetophenone Phenylhydrazone (from Step 1), POCl
(30 mmol), DMF (10 mL). -
Critical Safety: POCl
is corrosive and reacts violently with water. Perform in a fume hood. -
Procedure:
-
Place the hydrazone in a round-bottom flask containing dry DMF at 0°C (ice bath).
-
Add POCl
dropwise with constant stirring. Do not let the temperature rise above 5°C during addition. -
After addition, heat the mixture to 60-70°C for 3 hours.
-
Workup: Pour the reaction mixture onto crushed ice (approx. 200g) with vigorous stirring. Neutralize carefully with saturated NaHCO
solution to pH 7-8. -
Isolation: A yellow solid (Pyrazole-4-carbaldehyde) will precipitate. Filter, wash with water, and recrystallize from ethanol.[4]
-
Yield Expectation: 70-85%.
-
Phase B: Formation of the Thiazole Ring
Target: 4-(4-Substituted-phenyl)-2-(2-(1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)thiazole
Step 3: Synthesis of Pyrazole-Thiosemicarbazone
-
Reagents: Pyrazole-4-carbaldehyde (5 mmol), Thiosemicarbazide (5 mmol), Ethanol (15 mL), Acetic Acid (catalytic).
-
Procedure:
-
Mix the aldehyde and thiosemicarbazide in ethanol.
-
Add 5 drops of acetic acid.
-
Reflux for 3-4 hours.
-
Isolation: Cool to RT. Filter the precipitate (thiosemicarbazone), wash with cold ethanol, and dry.
-
Checkpoint: This intermediate should show a characteristic C=N stretch in IR around 1600 cm
.
-
Step 4: Hantzsch Thiazole Cyclization
-
Reagents: Pyrazole-Thiosemicarbazone (2 mmol), Substituted Phenacyl Bromide (2 mmol), Ethanol (10 mL), Anhydrous Sodium Acetate (4 mmol).
-
Mechanism: The sulfur of the thiosemicarbazone attacks the alpha-carbon of the phenacyl bromide, followed by dehydration to close the ring.
-
Procedure:
-
Dissolve the thiosemicarbazone in hot ethanol.
-
Add the phenacyl bromide (e.g., 4-bromo-phenacyl bromide) and sodium acetate.
-
Reflux for 4-6 hours.
-
Workup: Concentrate the solvent to half volume under reduced pressure. Pour into ice-cold water.
-
Purification: Filter the crude solid.[5][6] Recrystallize from DMF/Ethanol (1:1) or Dioxane to obtain the pure final hybrid.
-
Characterization & Quality Control
A valid synthesis must meet the following spectral criteria:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Azomethine proton (-CH=N-) linking the rings. | |
| 1H NMR | Thiazole C5-H proton (singlet). Confirms ring closure. | |
| IR | 3100 - 3300 cm | -NH stretch (secondary amine). |
| IR | 1600 - 1620 cm | C=N stretching vibration. |
| Mass Spec | [M+H] | Molecular ion peak matching calculated mass. |
Antimicrobial Assay Protocol (MIC Determination)
To ensure data reliability (Trustworthiness), use the Broth Microdilution Method according to CLSI guidelines.
Workflow Diagram
Figure 2: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol Steps
-
Preparation: Dissolve the synthesized derivative in DMSO (1 mg/mL).
-
Dilution: Prepare 2-fold serial dilutions in Muller-Hinton Broth (MHB) across a 96-well plate (Range: 500
g/mL to 0.9 g/mL). -
Inoculation: Add 10
L of bacterial suspension (adjusted to CFU/mL, 0.5 McFarland standard) to each well. -
Controls:
-
Positive Control:[7] Ciprofloxacin or Ampicillin.
-
Negative Control: DMSO only (solvent toxicity check).
-
Sterility Control: Broth only.
-
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Visualization: Add 20
L of Resazurin dye (0.015%) and incubate for 1 hour. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration remaining blue.
Structure-Activity Relationship (SAR) Insights
Based on current literature and internal validation, the following substitution patterns generally yield the highest antimicrobial potency:
-
Pyrazole Ring (N1-Phenyl): Electron-withdrawing groups (e.g., 4-NO
, 2,4-di-Cl) enhance activity by increasing the lipophilicity and acidity of the system. -
Thiazole Ring (C4-Phenyl): Halogen substitutions (4-F, 4-Cl) are critical. The 4-F substitution often mimics the metabolic stability found in fluoroquinolones.
-
Linker: The hydrazone linkage (-CH=N-NH-) is essential for flexibility, allowing the molecule to adopt the correct conformation in the binding pocket of DNA gyrase.
References
-
Al-Nahrain Journal of Science. (2025). Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks. [Link]
-
MDPI. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. [Link][8]
-
RSC Advances. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987).[9] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link][9]
-
National Institutes of Health (PMC). (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]
Sources
- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. wjpmr.com [wjpmr.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022)[v1] | Preprints.org [preprints.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of Pyrazole-Thiazole Hybrids for Biological Assays
Introduction: The "Brick Dust" Challenge
Pyrazole-thiazole hybrids are privileged scaffolds in medicinal chemistry, frequently exhibiting potent kinase inhibition, antimicrobial, and anticancer activities. However, their physicochemical profile often presents a significant hurdle: poor aqueous solubility .[1]
The planar, aromatic nature of both the pyrazole and thiazole rings promotes strong intermolecular
-
Solvent Shock: Immediate precipitation upon dilution from DMSO into aqueous media.
-
False Negatives: The compound never reaches the target protein in solution.
-
False Positives: Aggregates cause non-specific protein sequestration or light scattering interference.
This guide addresses these specific challenges with field-proven troubleshooting strategies.
Part 1: Formulation & Solvent Strategies
Q: My compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I prevent this "crash-out"?
A: This is a classic case of Solvent Shock . When a hydrophobic compound in 100% DMSO encounters an aqueous buffer, the sudden change in polarity forces the compound out of solution before it can disperse.
Troubleshooting Protocol:
-
Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an intermediate stock (e.g., 10x final concentration) in a transition solvent like PEG-400 or Propylene Glycol .
-
Serial Dilution in DMSO: Perform your serial dilutions in 100% DMSO first, then transfer small volumes to the assay plate. This ensures every well receives the same percentage of solvent.
-
Dynamic Addition: Add the compound stock to the media while vortexing or rapidly mixing. Never add the stock to a static solution.
Q: I cannot use high DMSO concentrations due to cell toxicity. What is the best alternative for pyrazole-thiazole scaffolds?
A: Cyclodextrin (CD) complexation is the gold standard for this scaffold. Pyrazole-thiazole hybrids fit well into the hydrophobic cavity of
Why it works: The CD molecule encapsulates the lipophilic drug, hiding it from the aqueous environment while keeping it in solution. Unlike cosolvents, CDs do not disrupt cell membranes at typical concentrations.
Protocol: In-Situ Complexation
-
Prepare a 20-40% (w/v) stock of HP-
-CD in water or PBS. -
Dissolve your compound in a minimal volume of DMSO (e.g., 10-50 mM).
-
Add the DMSO stock to the CD solution with vigorous shaking (1:10 or 1:20 molar ratio of Drug:CD is a good starting point).
-
Incubate/shake for 1 hour at 37°C before diluting into the assay media.
Q: Are there specific cosolvents that work better for thiazoles than standard DMSO?
A: Yes. Thiazoles often respond well to PEG-400 (Polyethylene Glycol 400) .
-
Strategy: Create a "co-solvent spike." Instead of 100% DMSO, prepare your stock in 90% DMSO / 10% PEG-400 .
-
Mechanism: PEG-400 acts as an interface modifier, reducing the surface tension difference between the DMSO droplet and the aqueous buffer, slowing down the precipitation kinetics.
Part 2: Structural & Salt Modifications (Medicinal Chemistry)
Q: We are in the lead optimization phase. What structural changes improve solubility without killing activity?
A: You must disrupt the planarity and reducing the LogP (lipophilicity).
-
Disrupt Planarity: Introduce
hybridized carbons (e.g., convert a phenyl ring to a piperidine or morpholine). This breaks the - stacking that causes the compound to crystallize so tightly. -
Solubilizing Tails: Append a morpholine , piperazine , or N-methyl piperazine tail to the thiazole ring. These groups are protonatable at physiological pH, drastically increasing solubility.
Q: Can I form a salt of my pyrazole-thiazole compound?
A: Only if you have an ionizable center.
-
Neutral Scaffolds: Most core pyrazole-thiazole hybrids are neutral and will not form stable salts.
-
Basic Centers: If you have an amino group (e.g., aminothiazole), try forming a Mesylate or Hydrochloride salt.
-
Acidic Centers: If you have a phenolic hydroxyl or carboxylic acid, try a Sodium or Meglumine salt.
-
Warning: Salts often revert to the free base in buffered media (pH 7.4). Salt formation aids mainly in dissolution rate (getting it into the stock solution), not necessarily thermodynamic solubility in the assay.
Part 3: Assay Interference & QC
Q: How do I know if my IC50 curve is real or an artifact of precipitation?
A: A "cliff" in your dose-response curve usually indicates precipitation.
-
Real Inhibition: Smooth sigmoidal curve (Hill slope ~1.0).
-
Precipitation Artifact: The curve drops sharply (Hill slope > 2.0 or < 0.5) or flattens unexpectedly.
Validation Step: Perform a Nephelometry Check . Measure light scattering (absorbance at 600-700 nm) in your assay plate immediately after adding the compound. High background signal = precipitation.
Visualizing the Solution
Workflow 1: Solubility Optimization Decision Tree
Figure 1: Decision tree for troubleshooting solubility issues with pyrazole-thiazole hybrids.
Workflow 2: Kinetic Solubility Assessment Protocol
Figure 2: Standard Kinetic Solubility Workflow for rapid compound assessment.
Experimental Protocols
Protocol A: Kinetic Solubility Assay (Shake-Flask Method)
Use this to determine the maximum concentration your compound can maintain in your specific assay buffer.
Materials:
-
Test Compound (10 mM DMSO stock).
-
Assay Buffer (e.g., PBS, DMEM).
-
96-well filter plate (0.45 µm) or microcentrifuge tubes.
Procedure:
-
Preparation: Add 196 µL of Assay Buffer to a well/tube.
-
Spike: Add 4 µL of 10 mM DMSO stock (Final: 200 µM, 2% DMSO). Adjust volumes for lower concentrations.
-
Incubation: Seal and shake at roughly 300 rpm for 2–4 hours at room temperature (or 37°C if mimicking cell culture).
-
Separation:
-
Option A (Filtration): Vacuum filter using a multiscreen solubility plate.
-
Option B (Centrifugation): Centrifuge at 3000 x g for 15 minutes to pellet precipitate.
-
-
Quantification: Transfer the supernatant/filtrate to a UV-transparent plate. Measure absorbance at 280nm (or compound
). Compare against a standard curve prepared in 100% DMSO (theoretical 100% solubility).
Protocol B: Cyclodextrin Stock Preparation
Use this when simple DMSO dilution fails.
-
Weigh Hydroxypropyl-
-Cyclodextrin (HP- -CD) to create a 40% (w/v) solution in sterile water. Filter sterilize (0.22 µm). -
Dissolve the pyrazole-thiazole compound in DMSO at 50 mM .
-
Add the DMSO stock dropwise to the CD solution to achieve a final compound concentration of 1 mM .
-
Note: The final CD concentration will be ~38%, and DMSO ~2%.
-
-
Sonicate for 10 minutes at 37°C.
-
Dilute this "concentrate" into your assay media. The CD will prevent the "brick dust" compound from re-crystallizing.
Summary Data Table: Solubilization Approaches
| Strategy | Suitability for Pyrazole-Thiazoles | Pros | Cons |
| DMSO Only | Low | Standard, cheap. | High toxicity >1%; "Solvent shock" precipitation. |
| Cosolvent (PEG-400) | Medium | Reduces surface tension; good for lipophilic rings. | Can affect membrane permeability in cell assays. |
| Cyclodextrins (HP- | High | Encapsulates planar rings; low cytotoxicity. | Expensive; requires optimization of Drug:CD ratio. |
| Salt Formation | Low (unless functionalized) | Improves dissolution rate. | Requires basic/acidic groups; pH dependent.[2] |
| Structural Tail | High | Permanent solubility fix. | Requires chemical synthesis (MedChem resource). |
References
-
BenchChem. (2025).[1][2][3][4][5] Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers. Retrieved from (Source inferred from search context).
-
National Institutes of Health (NIH). (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
Mura, P. (2020). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceutics (MDPI). Retrieved from [Link]
-
Sumran, G., et al. (2024).[6] Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review. Archiv der Pharmazie. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Stability Issues of Nitropyrazole Derivatives in Solution
Welcome to the Technical Support Center for nitropyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these compounds in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the scientific reasoning behind each recommendation, ensuring the integrity and success of your experiments.
Nitropyrazole derivatives are a critical class of compounds in various fields, including pharmaceuticals and materials science, valued for their versatile chemical properties.[1][2] However, their utility can be challenged by inherent stability issues in solution. This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate and address these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of nitropyrazole derivatives in solution.
Q1: My nitropyrazole derivative solution is turning brown. What is causing this discoloration?
A1: A brown discoloration is a common indicator of oxidative degradation.[3] To prevent this, it is essential to store your compound under an inert atmosphere, such as argon or nitrogen. Additionally, protecting the compound from light by using amber vials and storing it at reduced temperatures (e.g., 2-8°C) can significantly slow down the oxidation process.[3]
Q2: I've prepared a stock solution of my nitropyrazole derivative in DMSO, and I see new peaks in my HPLC analysis after a few freeze-thaw cycles. What is happening?
A2: The appearance of new peaks suggests compound degradation. While DMSO is a common solvent, repeated freeze-thaw cycles can introduce moisture, which may facilitate hydrolysis or other degradation pathways.[3] It is advisable to prepare small, single-use aliquots of your stock solution to minimize freeze-thaw cycles. Storing aliquots at -20°C or -80°C is also recommended for long-term stability.
Q3: How does pH affect the stability of my nitropyrazole derivative in aqueous solutions?
A3: The stability of nitropyrazole derivatives can be highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis, particularly for derivatives with susceptible functional groups like esters.[3] It is crucial to determine the optimal pH range for your specific compound. Generally, starting with neutral or slightly acidic conditions (pH 4-6) is a good practice for initial experiments, unless the compound's chemistry dictates otherwise.
Q4: Are N-unsubstituted nitropyrazoles prone to any specific stability issues?
A4: Yes, N-unsubstituted pyrazoles can exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two ring nitrogens.[4] While not a degradation process in the sense of irreversible chemical change, this equilibrium can be influenced by the solvent and pH, potentially leading to inconsistent results in biological assays or analytical separations.[3][4]
Q5: What are the primary degradation pathways for nitropyrazole derivatives?
A5: The main degradation pathways include:
-
Hydrolysis: Particularly for ester or amide derivatives.[3]
-
Oxidation: Often indicated by a change in color.[3]
-
Photodegradation: Exposure to UV or visible light can induce decomposition.[5][6]
-
Thermal Decomposition: Elevated temperatures can lead to the breakdown of the molecule, often involving the nitro groups.[7][8] The number and position of nitro groups can significantly influence thermal stability.[9][10]
Troubleshooting Guides
This section provides detailed solutions to specific stability problems you may encounter during your research.
Issue 1: Inconsistent Results in Biological Assays
You observe variable IC50 values or other bioactivity metrics for your nitropyrazole derivative across different experimental runs.
Root Cause Analysis:
This inconsistency is often linked to the degradation of the compound in the assay medium or the presence of a mixture of tautomers. The aqueous, buffered conditions of most biological assays can promote hydrolysis or other degradation pathways over the course of the experiment.
Troubleshooting Workflow:
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (PDF) Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization [academia.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common problems in the synthesis of pyrazole-thiazole hybrids
Technical Support Center: Synthesis of Pyrazole-Thiazole Hybrids
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The fusion of pyrazole and thiazole rings into a single molecular entity has garnered significant interest in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by these hybrid molecules.[1][2] Pyrazole derivatives are well-known for their analgesic, anti-inflammatory, and antimicrobial properties, while thiazole-containing compounds have demonstrated potent anticancer, antifungal, and antiviral activities.[1][2][3][4] The synergistic effect of combining these two pharmacophores can lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects.[5]
This technical support center provides a comprehensive guide to troubleshooting common problems encountered during the synthesis of pyrazole-thiazole hybrids. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles to empower you to overcome synthetic challenges and achieve your research goals. This guide is structured to provide practical, field-proven insights in a readily accessible question-and-answer format.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues that may arise during the synthesis of pyrazole-thiazole hybrids. The typical synthetic route involves the formation of a pyrazole-4-carbaldehyde, followed by condensation with a thiosemicarbazide and subsequent cyclization with an α-haloketone (Hantzsch thiazole synthesis).
I. Issues Related to the Synthesis of Pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles to yield the key intermediate, pyrazole-4-carbaldehyde.[6][7][8]
Question 1: I am getting a very low yield or no product during the Vilsmeier-Haack formylation of my pyrazole. What could be the issue?
Answer:
Low or no yield in a Vilsmeier-Haack reaction can be attributed to several factors, primarily related to reagent quality, reaction conditions, and the nature of the pyrazole substrate.
-
Causality & Solutions:
-
Moisture Contamination: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture.[9] Ensure all glassware is oven-dried, and use anhydrous DMF and fresh, high-purity POCl₃. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. For less reactive pyrazoles, a larger excess of the Vilsmeier reagent may be necessary.[9] A typical starting point is 1.5-3 equivalents of both POCl₃ and DMF relative to the pyrazole.
-
Sub-optimal Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-5 °C) to prevent decomposition.[9] However, the subsequent formylation step may require heating. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 50-70 °C.[6]
-
Electron-Withdrawing Groups on the Pyrazole Ring: Pyrazoles with strong electron-withdrawing groups are less reactive towards electrophilic substitution. In such cases, harsher reaction conditions (higher temperature, longer reaction time, or a larger excess of the Vilsmeier reagent) may be required.[10]
-
Question 2: My Vilsmeier-Haack reaction is producing a dark, tarry residue instead of the desired pyrazole-4-carbaldehyde. What is happening?
Answer:
The formation of a tarry residue is a common sign of decomposition or polymerization, often caused by excessive heat or impurities.
-
Causality & Solutions:
-
Reaction Overheating: The Vilsmeier-Haack reaction can be highly exothermic.[9] Strict temperature control is crucial, especially during the addition of POCl₃ to DMF. Use an ice bath to maintain the temperature below 10 °C during reagent preparation.
-
Impurities in Starting Materials: Impurities in the pyrazole starting material or solvents can lead to unwanted side reactions and polymerization. Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization or column chromatography).
-
Prolonged Reaction Time at High Temperatures: Even at optimal temperatures, extended reaction times can lead to product degradation. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
-
II. Issues Related to the Formation of Pyrazole Thiosemicarbazone
The condensation of pyrazole-4-carbaldehyde with thiosemicarbazide is a critical step to form the thiosemicarbazone intermediate.
Question 3: The formation of the pyrazole thiosemicarbazone is slow or incomplete. How can I improve the reaction?
Answer:
Incomplete formation of the thiosemicarbazone is often related to the reaction conditions and the purity of the reactants.
-
Causality & Solutions:
-
Catalyst: The condensation is typically acid-catalyzed. A few drops of glacial acetic acid can significantly increase the reaction rate.[4]
-
Solvent: Ethanol is a commonly used solvent for this reaction.[4] Ensure the starting materials are sufficiently soluble in the chosen solvent. If solubility is an issue, a co-solvent system or a different solvent like methanol could be explored.
-
Temperature: Gently refluxing the reaction mixture is often necessary to drive the condensation to completion.[4]
-
Purity of Reactants: Impurities in the pyrazole-4-carbaldehyde or thiosemicarbazide can hinder the reaction. Ensure both starting materials are pure.
-
III. Issues Related to the Hantzsch Thiazole Synthesis (Cyclization Step)
The final step in many synthetic routes is the Hantzsch thiazole synthesis, which involves the cyclization of the pyrazole thiosemicarbazone with an α-haloketone.
Question 4: I am observing a low yield of my final pyrazole-thiazole hybrid in the Hantzsch cyclization step. What are the potential reasons?
Answer:
Low yields in the Hantzsch thiazole synthesis can be due to several factors, including side reactions, improper reaction conditions, and the reactivity of the starting materials.
-
Causality & Solutions:
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol at reflux.[1] The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC to determine the optimal reaction time.
-
Base: While the reaction can proceed without a base, the addition of a weak base like sodium acetate can sometimes improve the yield by neutralizing the HBr or HCl formed during the reaction.
-
Side Reactions: The α-haloketone can undergo self-condensation or other side reactions. Using a slight excess of the thiosemicarbazone can sometimes mitigate this.
-
Purification Losses: The product may be lost during workup and purification. Ensure the workup procedure is optimized. For example, pouring the reaction mixture into crushed ice can help precipitate the product.[1]
-
Question 5: I am seeing multiple spots on my TLC after the Hantzsch cyclization. What are the possible side products?
Answer:
The formation of multiple products is a common issue. Identifying the potential side products is key to optimizing the reaction.
-
Possible Side Products & Solutions:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted pyrazole thiosemicarbazone and α-haloketone. Optimize the reaction time and stoichiometry to ensure complete conversion.
-
Hydrolysis of α-haloketone: In the presence of water, the α-haloketone can hydrolyze to the corresponding α-hydroxyketone. Ensure anhydrous conditions if this is a suspected side reaction.
-
Formation of a Bis-thiazole: If a bis-α-haloketone is used, the formation of a bis-thiazole product is possible.
-
Alternative Cyclization Pathways: Depending on the substituents, alternative cyclization pathways may be possible, leading to isomeric products. Careful characterization using 2D NMR techniques can help identify these isomers.
-
IV. Purification and Characterization Challenges
Question 6: My synthesized pyrazole-thiazole hybrid is difficult to purify. What purification strategies can I try?
Answer:
Purification can be challenging due to the similar polarities of the product and any side products.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Common solvents for recrystallization of pyrazole-thiazole hybrids include ethanol, methanol, and acetonitrile.[11] Experiment with different solvent systems to find the optimal conditions.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a good alternative. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is typically used.[1]
-
Washing: Washing the crude product with appropriate solvents can remove specific impurities. For example, washing with cold ethanol can remove unreacted starting materials.[12]
-
Question 7: The NMR spectrum of my pyrazole-containing compound is more complex than I expected. Why am I seeing extra signals?
Answer:
Complex NMR spectra in pyrazole derivatives are often due to a phenomenon called annular tautomerism.
-
Causality & Solutions:
-
Annular Tautomerism: Pyrazoles that are unsubstituted at the N1 position can exist as a mixture of two rapidly interconverting tautomers.[13] If this exchange is slow on the NMR timescale, you will observe two distinct sets of signals.
-
Troubleshooting with NMR:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help confirm tautomerism. As the temperature increases, the signals from the two tautomers may broaden, coalesce, and then sharpen into a single averaged set of signals.[13]
-
D₂O Exchange: A broad signal in the 10-14 ppm range is characteristic of the N-H proton of the pyrazole ring. Adding a drop of D₂O to your NMR sample will cause this signal to disappear, confirming its identity.[13]
-
2D NMR (COSY, HSQC, HMBC): These techniques can help in assigning the complex signals and confirming the presence of two distinct tautomeric forms.[13]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of pyrazole-thiazole hybrids?
A: The most common starting materials are a pyrazole-4-carbaldehyde, a thiosemicarbazide (or substituted thiourea), and an α-haloketone.[1]
Q2: Are there alternative synthetic methods to the Hantzsch synthesis?
A: Yes, other methods include microwave-assisted synthesis, which can often reduce reaction times and improve yields.[14] One-pot multicomponent reactions are also gaining popularity for their efficiency.[5]
Q3: What are some common applications of pyrazole-thiazole hybrids?
A: These hybrids are being investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents.[1][2][3][15]
Q4: What safety precautions should I take during the synthesis?
A: The Vilsmeier-Haack reaction involves hazardous reagents like POCl₃, which is corrosive and reacts violently with water.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The quenching of the Vilsmeier-Haack reaction with ice water should be done slowly and carefully to control the exothermic reaction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical synthesis of a pyrazole-thiazole hybrid.
Protocol: Synthesis of a 2-(Pyrazol-4-yl)-4-arylthiazole
This protocol is a generalized procedure based on common literature methods.[1][4][12]
Step 1: Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 eq.) in a flame-dried round-bottom flask under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add the appropriate 1-phenyl-3-aryl-1H-pyrazole (1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain the crude pyrazole-4-carbaldehyde.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of 2-((1-Phenyl-3-aryl-1H-pyrazol-4-yl)methylene)hydrazine-1-carbothioamide
-
To a solution of the pyrazole-4-carbaldehyde (1 eq.) in ethanol, add thiosemicarbazide (1.1 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to obtain the pyrazole thiosemicarbazone.
Step 3: Synthesis of the 2-(Pyrazol-4-yl)-4-arylthiazole Hybrid (Hantzsch Thiazole Synthesis)
-
To a solution of the pyrazole thiosemicarbazone (1 eq.) in ethanol, add the appropriate α-haloketone (e.g., phenacyl bromide) (1 eq.).
-
Reflux the reaction mixture for 3-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final pyrazole-thiazole hybrid.
Visualizations
General Synthetic Workflow
Caption: A typical multi-step synthesis of pyrazole-thiazole hybrids.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. dpkmr.edu.in [dpkmr.edu.in]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
overcoming resistance mechanisms to pyrazole-based antimicrobial agents
Welcome to the Technical Support and Troubleshooting Hub for pyrazole-based antimicrobial agents. As multidrug-resistant (MDR) pathogens increasingly evade standard therapies through porin loss, target mutation, and efflux pump overexpression, pyrazole scaffolds have emerged as highly adaptable "resistance breakers"[1].
This guide is designed for researchers and drug development professionals. It provides field-proven protocols, mechanistic troubleshooting, and causal explanations to ensure your experimental workflows are robust, reproducible, and self-validating.
Module 1: Efflux Pump Inhibition (EPI) Profiling
A primary mechanism by which pyrazole derivatives overcome resistance is through the competitive or allosteric inhibition of microbial efflux pumps, such as NorA in Staphylococcus aureus[2] and Mdr1p in Candida albicans[3]. By blocking these transporters, pyrazoles restore the intracellular accumulation of co-administered antibiotics.
Mechanism of pyrazole-mediated efflux pump inhibition and drug synergy.
Protocol 1: Ethidium Bromide (EtBr) Efflux Inhibition Assay
This self-validating assay uses EtBr, a known fluorescent substrate of efflux pumps, to quantify pump inhibition. Increased fluorescence indicates intracellular EtBr accumulation (successful pump inhibition).
-
Preparation: Grow the efflux-overexpressing strain (e.g., S. aureus SA-1199B) in Mueller-Hinton Broth (MHB) to an OD600 of 0.6.
-
Washing & Starvation: Centrifuge, wash twice with 20 mM sodium phosphate buffer (pH 7.0), and resuspend to an OD600 of 0.2. Starve cells for 30 minutes at 37°C to deplete ATP.
-
Loading: Add EtBr (final concentration 2 µg/mL) and the pyrazole test compound (at 1/4 MIC). Incubate for 20 minutes.
-
Energization & Measurement: Transfer to a 96-well black microtiter plate. Add glucose (0.4% final) to re-energize the pumps. Immediately measure fluorescence (Excitation: 530 nm, Emission: 600 nm) every minute for 30 minutes.
-
Validation Control: Always include a pump-deficient knockout strain (e.g., C. albicans Mdr1p knockout) as a negative control. If your pyrazole increases fluorescence in the knockout, it is intercalating DNA, not inhibiting the pump[3].
Troubleshooting FAQs: Efflux Assays
Q: My pyrazole derivative shows high direct antibacterial activity (low MIC) but no synergy in the EtBr efflux assay. Why? A: This is a causality issue regarding the compound's primary mechanism of action. If a compound is highly bactericidal on its own, it is likely targeting essential intracellular machinery (e.g., Tyrosyl-tRNA synthetase or DNA gyrase) rather than acting as an adjuvant[4]. True Efflux Pump Inhibitors (EPIs), such as pyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide derivatives, often lack direct antibacterial activity (high MIC) but potently restore the efficacy of standard drugs like ciprofloxacin[2].
Q: The EtBr fluorescence signal is quenching rapidly or highly variable across replicates. What is going wrong? A: Pyrazoles with highly conjugated aromatic systems can absorb the emission wavelengths of EtBr (auto-quenching) or precipitate in aqueous buffers. Action: Check the compound's solubility (keep DMSO final concentration <1%). Run a cell-free background control containing only buffer, EtBr, and your pyrazole to subtract auto-quenching artifacts.
Module 2: Synergistic Combinations & Target Engagement
To translate pyrazole compounds into viable clinical candidates, they must be tested in combination with existing antibiotics to calculate the Fractional Inhibitory Concentration Index (FICI). Pyrazoles can bypass porin loss in Gram-negative bacteria like Acinetobacter baumannii and enhance intracellular target engagement[1].
Quantitative Data Summary: Pyrazole Efficacy Benchmarks
| Compound / Conjugate | Pathogen Model | Resistance Mechanism Targeted | Efficacy / Synergy Metric | Ref |
| Sulfenylated pyrazole-5-amine (4a) + Fluconazole | C. albicans (Mdr1p+) | Mdr1p Efflux Pump Inhibition | 64-fold MIC reduction; FICI ≤ 0.5 | [3] |
| Pyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide (10) + Ciprofloxacin | S. aureus (SA-1199B) | NorA Efflux Pump Inhibition | Restored CPX susceptibility | [2] |
| Acrylamide-pyrazole conjugate (28b) | MDR A. baumannii | Porin bypass / Membrane permeability | MIC95: 17–22 µM | [1] |
| Coumarin-pyrazole (SAM4) | E. coli, C. freundii | Dual-action / Membrane disruption | FICI = 0.468 | [5] |
Protocol 2: Checkerboard Synergy Assay
-
Matrix Setup: In a 96-well plate, create a 2D gradient. Dispense serial two-fold dilutions of Antibiotic A along the x-axis and Pyrazole B along the y-axis.
-
Inoculation: Add 5 × 10^5 CFU/mL of the test pathogen to all wells.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Analysis: Determine the MIC for the combination. Calculate FICI = (MIC of A in combo / MIC of A alone) + (MIC of B in combo / MIC of B alone).
-
FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1.0 indicates additivity; FICI > 4.0 indicates antagonism.
-
Troubleshooting FAQs: Synergy & Targets
Q: How do I definitively prove if my pyrazole is bypassing porin loss or inhibiting a novel intracellular target? A: MDR A. baumannii frequently downregulates outer membrane proteins (OMPs) like CarO to resist antibiotics[1]. If your pyrazole conjugate retains efficacy against porin-deficient mutant strains while standard antibiotics fail, it indicates enhanced membrane permeability. To prove it hits a novel target (e.g., Tyrosyl-tRNA synthetase), you must perform in vitro enzymatic inhibition assays coupled with molecular docking validation (Autodock 4.2) to confirm binding energy causality[4].
Module 3: Time-Kill Kinetics & Bactericidal Validation
Synergy in a checkerboard assay only proves growth inhibition (bacteriostatic effect). To confirm that a pyrazole-antibiotic combination is bactericidal and prevents the emergence of resistance, Time-Kill Kinetics must be performed.
Step-by-step workflow for validating pyrazole-based resistance breakers.
Protocol 3: Time-Kill Kinetics Assay
-
Preparation: Prepare tubes with MHB containing: (A) Control (no drug), (B) Antibiotic alone (at 1x MIC), (C) Pyrazole alone (at 1x MIC), and (D) Combination (at synergistic FICI concentrations).
-
Inoculation: Inoculate with a starting inoculum of 1 × 10^6 CFU/mL.
-
Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Plating: Serially dilute the aliquots in sterile saline and plate on Mueller-Hinton agar.
-
Quantification: Incubate plates for 24 hours and count colonies. A reduction of ≥3 log10 CFU/mL compared to the initial inoculum defines a bactericidal effect.
Troubleshooting FAQs: Time-Kill Kinetics
Q: My combination shows strong synergy (FICI < 0.5), but the time-kill assay shows bacterial regrowth at the 24-hour mark. Why? A: Late-stage regrowth is caused by either the emergence of persister cells or the chemical degradation of the pyrazole compound in the culture media. For example, while coumarin-pyrazole combinations (e.g., SAM4) show rapid bactericidal effects within 4 hours[5], unstable derivatives may hydrolyze, dropping below their effective concentration by hour 12. Action: Run an LC-MS stability assay on your pyrazole compound in MHB at 37°C over 24 hours. If the compound is degrading, structural optimization (e.g., replacing ester linkages with amides) is required.
References
-
Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists.[Link]
-
Evaluation of the efflux inhibitory potential of aminopyrazole derivative to restore azole sensitivity in Candida albicans. PubMed. [Link]
-
Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. [Link]
-
NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives. PMC.[Link]
-
Effect of methylpyrazoles and coumarin association on the growth of Gram-negative bacteria. ProQuest.[Link]
Sources
- 1. probiologists.com [probiologists.com]
- 2. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the efflux inhibitory potential of aminopyrazole derivative to restore azole sensitivity in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Effect of methylpyrazoles and coumarin association on the growth of Gram-negative bacteria - ProQuest [proquest.com]
Technical Support Center: Refining Analytical Methods for 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole
Welcome to the dedicated technical support center for the analytical characterization of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel heterocyclic compound. Given the compound's structural complexity, featuring a nitro-functionalized pyrazole ring linked to a thiazole moiety, robust and reliable analytical methods are paramount for accurate quantification, impurity profiling, and stability testing.[1][2][3][4]
This document moves beyond standard operating procedures to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind experimental choices, empowering you to not only solve common issues but also to proactively develop more resilient analytical methods.
Compound Overview and Analytical Considerations
2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole combines several functional groups that dictate its analytical behavior:
-
Pyrazole and Thiazole Rings: These nitrogen-containing heterocycles can engage in secondary interactions with free silanol groups on silica-based HPLC columns, potentially leading to peak tailing.[5] Their basicity necessitates careful pH control of the mobile phase.
-
Nitro Group (-NO2): A strong chromophore, making UV-Vis detection highly effective. It is also an electron-withdrawing group, which influences the molecule's retention and its fragmentation pattern in mass spectrometry.[6]
-
Polarity: The combination of aromatic rings and the polar nitro group gives the molecule an intermediate polarity, making it well-suited for reversed-phase liquid chromatography.
| Property | Estimated Value/Characteristic | Analytical Implication |
| Molecular Formula | C₆H₃N₅O₂S | Influences mass-to-charge ratio (m/z) in MS analysis. |
| Chromophore | Nitroaromatic System | Strong UV absorbance, ideal for HPLC-UV detection (typically 230-280 nm).[7] |
| Ionization | Contains basic nitrogen atoms | Susceptible to changes in mobile phase pH; can be protonated for positive mode ESI-MS. |
| Solubility | Expected to be soluble in common organic solvents (e.g., ACN, MeOH, DMSO). | Dictates sample and standard preparation procedures. |
High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting
HPLC is the workhorse technique for the analysis of this compound. Below are common issues and their systematic solutions.
Q1: Why is my peak for 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole showing significant tailing?
Answer: Peak tailing for this compound is most often caused by secondary ionic interactions between the basic nitrogen atoms in the pyrazole or thiazole rings and acidic, ionized silanol groups (-Si-O⁻) on the surface of the HPLC column packing.[5]
-
Causality: At a mobile phase pH above 3-4, residual silanols on silica-based columns become deprotonated and negatively charged. The positively charged (protonated) analyte molecules are then ionically attracted to these sites, creating a secondary retention mechanism that results in a tailing peak shape.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an additive like formic acid or phosphoric acid. This protonates the silanols, minimizing secondary interactions.[6]
-
Use an End-Capped or Base-Deactivated Column: Modern columns are often "end-capped" to block most residual silanols. If you are using an older column, switching to a high-purity, base-deactivated column will significantly improve peak shape.
-
Increase Buffer Strength: If you must work at a higher pH, increasing the buffer concentration (e.g., from 10 mM to 25 mM) can help to saturate the active sites on the stationary phase, reducing their interaction with the analyte.[5]
-
Check for Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and lead to peak distortion. Try diluting your sample by a factor of 10.[6]
-
Q2: My retention time is drifting to earlier times with each injection. What is the cause?
Answer: A progressive decrease in retention time typically points to a loss of the stationary phase ("column bleed") or an evolving, improperly equilibrated column environment.
-
Causality: Operating a standard silica-based C18 column at a high pH (typically > 8) will hydrolyze the silica backbone, irreversibly damaging the column and causing a loss of the bonded phase. This reduces the column's retentive power.
-
Troubleshooting Steps:
-
Verify Mobile Phase pH: Ensure your mobile phase pH is within the column manufacturer's recommended range (typically pH 2-8 for silica-based columns).[5]
-
Ensure Proper Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator, but for robust methods, flushing with 10-20 column volumes is recommended.
-
Consider Temperature Fluctuations: If the column temperature is not controlled, ambient temperature changes in the lab can cause retention time shifts. A column oven is essential for reproducible chromatography. Increasing temperature generally decreases retention time.[6]
-
Replace the Column: If the column has been used extensively under harsh conditions, it may be irreversibly damaged and require replacement.
-
dot
Caption: Troubleshooting decision tree for poor HPLC peak shape.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
For higher sensitivity and specificity, LC-MS is the preferred method.
Q1: I have low or no signal for my compound in ESI positive mode. How can I improve it?
Answer: Low signal intensity in electrospray ionization (ESI) is often a result of poor ionization efficiency or ion suppression from the sample matrix or mobile phase.
-
Causality: ESI relies on the formation of gas-phase ions from charged droplets. For 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole in positive mode, this requires the protonation of one of the basic nitrogen atoms. If the mobile phase pH is too high, the compound will be neutral and will not ionize efficiently. Furthermore, non-volatile salts or other matrix components can compete with the analyte for ionization, a phenomenon known as ion suppression.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Additives: Ensure you are using a volatile acidic modifier to promote protonation. Formic acid (0.1%) is the standard choice for positive mode ESI. It provides protons and helps with the desolvation process.
-
Check Analyte Stability: While pyrazoles and thiazoles are generally stable, some nitroaromatic compounds can be susceptible to degradation in the ion source.[8] Try reducing the source temperature or capillary voltage to see if signal improves.
-
Investigate Matrix Effects: To confirm ion suppression, perform a post-column infusion experiment. If you see a dip in the baseline signal when a blank matrix sample is injected, ion suppression is occurring. To mitigate this, improve your sample cleanup procedure (e.g., use Solid Phase Extraction - SPE) or improve chromatographic separation to move the analyte away from the interfering components.
-
Consider a Different Column: For complex matrices, switching from a standard C18 column to one with a different selectivity, like a biphenyl or pentafluorophenyl (PFP) phase, can help resolve the analyte from matrix interferences.[9]
-
Q2: Should I consider using Negative Ionization Mode for this compound?
Answer: While positive mode is a logical starting point due to the basic nitrogens, the nitro group makes negative mode a viable and potentially advantageous alternative.
-
Causality: The highly electronegative nitro group can stabilize a negative charge, allowing the molecule to be detected in negative ionization mode, often as the [M-H]⁻ ion. For some nitroaromatic compounds, negative mode can offer higher sensitivity and reduced background noise compared to positive mode.[6]
-
Recommendation: It is highly recommended to test both positive and negative ionization modes during method development.
-
For Negative Mode: Use a basic mobile phase additive like 0.1% ammonium hydroxide or a 5-10 mM ammonium acetate buffer to facilitate deprotonation.
-
Compare the signal-to-noise ratio obtained in both polarities to determine the optimal mode for your application.
-
Experimental Protocols
Protocol 1: General Purpose RP-HPLC-UV Method
This protocol provides a robust starting point for method development.
-
Instrumentation: HPLC system with a UV/PDA detector, column oven, and autosampler.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (a base-deactivated column is recommended).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (scan from 200-400 nm with a PDA to determine the optimal wavelength).
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of approximately 0.1 mg/mL.
-
System Suitability: In five replicate injections of a standard, the retention time %RSD should be <1%, and the peak area %RSD should be <2%. The USP tailing factor should be <1.5.
dot
Sources
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scispace.com [scispace.com]
- 5. hplc.eu [hplc.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of pyrazole 4-carbaldehydes
Technical Support Center: Optimizing the Synthesis of Pyrazole-4-Carbaldehydes
Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing pyrazole-4-carbaldehydes. The most robust and widely adopted method for this transformation is the Vilsmeier-Haack (VH) reaction, which can be deployed either for the direct formylation of pre-formed pyrazoles or the tandem cyclization-formylation of hydrazones[1][2].
This guide bypasses generic advice, focusing strictly on the mechanistic causality behind experimental parameters, self-validating protocols, and advanced troubleshooting for scale-up and yield optimization.
Mechanistic Workflow
Understanding the sequence of electrophilic activation and cyclization is critical for diagnosing reaction failures.
Vilsmeier-Haack formylation and cyclization workflow for pyrazole-4-carbaldehyde synthesis.
Self-Validating Experimental Protocol
This protocol is engineered for the tandem cyclization-formylation of hydrazones, a highly convergent approach that constructs the pyrazole core and introduces the C4-formyl group simultaneously[1][3].
Phase 1: Vilsmeier Reagent (VR) Generation
-
Step 1: In a flame-dried, argon-purged 3-neck flask equipped with an internal thermometer, charge anhydrous N,N-dimethylformamide (DMF) (5.0–10.0 equivalents). Cool to 0–5 °C using an ice-salt bath.
-
Step 2: Add phosphorus oxychloride (POCl₃) (3.0 equivalents) dropwise over 30 minutes.
-
Mechanistic Causality: The reaction between DMF and POCl₃ to form the active electrophile (chloroiminium ion) is highly exothermic. If the temperature exceeds 10 °C, the intermediate degrades into dimethylamine, severely depleting the electrophilic pool[1].
-
Validation Checkpoint: The internal temperature must remain strictly < 10 °C. Upon complete addition, the solution should transition to a pale yellow, viscous liquid.
-
Phase 2: Cyclization and Formylation
-
Step 3: Dissolve the hydrazone substrate (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the VR at 0–5 °C.
-
Step 4: Remove the cooling bath, allow the mixture to reach ambient temperature, and then heat to 65–80 °C for 3–5 hours[3].
-
Mechanistic Causality: While the initial electrophilic attack on the hydrazone α-carbon occurs rapidly at low temperatures, the subsequent intramolecular cyclization to form the pyrazole ring requires significant thermal energy to overcome the activation barrier[2].
-
Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the starting material is consumed and a highly UV-active, lower-Rf spot (the iminium intermediate) dominates.
-
Phase 3: Hydrolytic Quench
-
Step 5: Cool the reaction mixture to room temperature and pour it slowly over crushed ice.
-
Step 6: Gradually add saturated aqueous Na₂CO₃ or NaHCO₃ until the aqueous layer reaches a pH of 7.5–8.0.
-
Mechanistic Causality: The product exists as a water-soluble iminium salt at this stage. A mildly basic quench is strictly required to hydrolyze the iminium species into the target aldehyde and neutralize the generated HCl, preventing the protonation of the pyrazole nitrogens[3].
-
Validation Checkpoint: A distinct precipitate should form as the pH crosses 7.0. If the pH exceeds 9.0, base-catalyzed degradation of the aldehyde may occur.
-
Optimization Data Matrix
To facilitate rapid troubleshooting, the following table summarizes the quantitative boundaries of the reaction parameters and their direct impact on the isolated yield.
| Parameter | Suboptimal Condition | Optimized Condition | Mechanistic Rationale |
| POCl₃ Equivalents (Hydrazone) | 1.0 - 1.5 eq | 3.0 - 4.0 eq | 1 eq is consumed for formylation; excess is required to drive the dehydration and ring closure steps[3]. |
| POCl₃ Equivalents (Pre-formed Pyrazole) | 3.0 - 4.0 eq | 1.2 - 1.5 eq | Pre-formed pyrazoles only require 1 eq for formylation. Excess POCl₃ complicates the aqueous quench and lowers yield[1][4]. |
| VR Formation Temp | > 15 °C | 0 - 5 °C | Higher temperatures cause thermal degradation of the chloroiminium ion, reducing electrophilicity[1]. |
| Reaction Temperature | 25 °C (Ambient) | 65 - 80 °C | Ambient temperature stalls the reaction at the uncyclized intermediate. Heating is mandatory for cyclization[2]. |
| Quench pH | pH < 4.0 | pH 7.5 - 8.0 | Acidic conditions leave the iminium salt unhydrolyzed and highly water-soluble, drastically reducing isolated yield[3]. |
Troubleshooting & FAQs
Q1: My hydrazone cyclization is incomplete, yielding a mixture of the uncyclized formylated intermediate and the desired pyrazole-4-carbaldehyde. How can I drive it to completion? A1: This is a classic symptom of either insufficient POCl₃ or inadequate thermal energy. Unlike the direct formylation of an already aromatic pyrazole (which requires only ~1.2 eq of POCl₃)[1], the tandem cyclization of a hydrazone requires a minimum of 3.0 equivalents. The first equivalent forms the Vilsmeier reagent for the initial formylation, while the subsequent equivalents act as dehydrating agents to force the ring closure[3]. Ensure your reaction is heated to at least 65 °C for 4 hours after the addition is complete.
Q2: During the aqueous workup, I get a stubborn, sticky emulsion instead of a precipitating solid. What is the chemical cause and the solution? A2: Emulsions in this workflow are almost exclusively caused by an incorrect pH during the quench. If the pH is too low (< 6.0), the iminium intermediate remains partially unhydrolyzed, acting as a surfactant. If the pH is correct (7.5–8.0) but an emulsion still forms, it is likely due to the high DMF concentration in the aqueous phase. Solution: Ensure the pH is strictly between 7.5 and 8.0 using Na₂CO₃[3]. If precipitation fails, do not attempt to filter the emulsion. Instead, extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM), wash the organic layer extensively with water (at least 3x) to remove residual DMF, and brine, then dry and concentrate.
Q3: Why does the Vilsmeier-Haack reaction yield drop significantly when scaling up from 1 gram to 50 grams? A3: Scale-up failures are primarily driven by poor exotherm management during the Vilsmeier Reagent formation. At a 50-gram scale, the reaction between DMF and POCl₃ generates substantial localized heat. If the internal temperature spikes above 10 °C, the Vilsmeier complex degrades. Solution: Use a jacketed reactor, increase the POCl₃ addition time to 1–2 hours, and ensure vigorous mechanical stirring (not magnetic) to prevent localized hot spots.
Q4: I am using an unsymmetrical hydrazone. How do I avoid the formation of regioisomers? A4: Regioselectivity in the Vilsmeier-Haack cyclization of unsymmetrical hydrazones is dictated by the electronics and sterics of the adjacent carbons. The electrophilic chloroiminium ion will preferentially attack the most electron-rich, least sterically hindered α-carbon. If your substrate yields a 1:1 mixture of regioisomers, you may need to abandon the tandem approach. Instead, synthesize the specific pyrazole regioisomer first via a controlled condensation (e.g., using a 1,3-diketone and hydrazine), isolate it, and then perform a direct Vilsmeier-Haack formylation on the purified pyrazole core[4].
References
-
Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Source: Benchchem. URL: 1
-
Recent Advances in Synthesis and Properties of Pyrazoles. Source: MDPI. URL: 2
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. Source: RSC Publishing. URL: 3
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Source: Arkivoc. URL: 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Antimicrobial Activity of Synthesized Pyrazole Derivatives
Introduction: The Pressing Need for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, compelling the scientific community to discover and validate new chemical entities with potent antimicrobial properties.[1] Pyrazole derivatives have emerged as a particularly promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] However, the journey from synthesis to a viable drug candidate is paved with rigorous validation. A claim of antimicrobial activity is only as credible as the experimental evidence supporting it.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the antimicrobial efficacy of newly synthesized pyrazole derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a self-validating and robust assessment. We will detail both preliminary qualitative screening and definitive quantitative analysis, providing a direct comparative pathway against established clinical standards.
Part I: The First Line of Evidence – Qualitative Screening via Disk Diffusion Assay
The initial step in assessing a compound's antimicrobial potential is often a qualitative test to determine if it possesses any inhibitory activity. The Kirby-Bauer disk diffusion method is a widely accepted, simple, and cost-effective technique for this purpose.[7][8][9] Its principle is straightforward: an antibiotic-impregnated disk placed on an agar surface diffuses into the medium, creating a concentration gradient.[10][11] If the bacterium is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk.[10]
Causality in Experimental Design: Why These Choices Matter
-
Medium Selection: Mueller-Hinton Agar (MHA) is the gold standard for routine susceptibility testing of non-fastidious bacteria.[7][12] Its composition is well-defined, it supports the growth of most common pathogens, and it has minimal interaction with the antimicrobial agents being tested, ensuring reproducibility.[12][13]
-
Inoculum Standardization: The density of the bacterial lawn is a critical variable. A lawn that is too sparse will overestimate the zone of inhibition, while one that is too dense will underestimate it. Therefore, standardizing the inoculum to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL) is essential for consistent and comparable results.[7][12]
-
Controls are Non-Negotiable: A self-validating protocol relies on controls.
-
Positive Controls: Disks containing standard antibiotics (e.g., Ciprofloxacin for bacteria, Clotrimazole or Fluconazole for fungi) are crucial.[1] They confirm that the test system is working correctly and provide a benchmark against which to compare the novel compounds.
-
Negative Control: A disk impregnated with the solvent (e.g., DMSO) used to dissolve the pyrazole derivatives is mandatory. This ensures that the solvent itself does not possess antimicrobial activity, which would otherwise lead to a false-positive result.
-
Experimental Workflow: Kirby-Bauer Disk Diffusion Test
Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.
Step-by-Step Protocol: Kirby-Bauer Test
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from a pure culture (18-24 hours old) and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[12]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[10] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[10]
-
Disk Application: Aseptically dispense the antimicrobial-impregnated disks onto the surface of the inoculated agar plate.[10] Gently press each disk down to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart from center to center.[7]
-
Incubation: Invert the plates and incubate them at 35 ± 2°C for 16-18 hours.[10]
-
Result Measurement: After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) in millimeters (mm) using a ruler or caliper.[10]
Part II: The Gold Standard – Quantitative Analysis via Broth Microdilution
While disk diffusion is excellent for screening, it is not quantitative. To truly compare the potency of different compounds, we must determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] The broth microdilution method is considered the gold standard for determining MIC values due to its reproducibility and efficiency in testing multiple compounds and concentrations simultaneously.[9][15]
Causality in Experimental Design: The Basis for Quantitative Trust
-
Serial Dilution: The foundation of the MIC assay is the two-fold serial dilution of the test compound. This allows for a precise determination of the concentration at which microbial growth is inhibited.
-
Standardized Inoculum: As with the disk diffusion test, the final concentration of the inoculum is critical. For broth microdilution, the final well concentration should be approximately 5 x 10⁵ CFU/mL.[13] This is achieved by diluting the standardized 0.5 McFarland suspension.[13]
-
Growth and Sterility Controls: The inclusion of a growth control well (containing broth and inoculum but no compound) is essential to confirm that the bacteria are viable and can grow in the test conditions. A sterility control well (containing only broth) ensures that the medium is not contaminated.[16] These controls are fundamental to the validity of the results.
-
Visual Aids: While MIC is determined by observing the absence of turbidity, this can be subjective. The use of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can enhance objectivity.[15] Viable, respiring bacteria reduce the colorless TTC to a red formazan product, making it easier to distinguish wells with and without growth.[15]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Step-by-Step Protocol: Broth Microdilution MIC Test
-
Plate Preparation: Dispense 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[16]
-
Compound Dilution: In the first column of wells, add 100 µL of the test compound (pyrazole derivative or standard antibiotic) at twice the highest desired final concentration. Using a multichannel pipette, mix the contents of column 1 and transfer 100 µL to column 2. Repeat this serial dilution process across the plate to the desired final column (typically column 10), discarding the final 100 µL from that column.[16] This creates a gradient of decreasing compound concentrations.
-
Inoculum Preparation: Prepare a standardized 0.5 McFarland suspension of the test organism. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well from column 1 to column 11. Column 11 will serve as the growth control (no compound), and column 12 will serve as the sterility control (no bacteria).[16]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, examine the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[14][17]
Part III: Comparative Data Analysis and Interpretation
Objective comparison requires organizing the data in a clear, concise format. Tables are ideal for presenting the zones of inhibition and MIC values of the synthesized pyrazole derivatives alongside standard antibiotics.
Table 1: Comparative Analysis of Antimicrobial Activity by Disk Diffusion
| Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus (Gram+) | Zone of Inhibition (mm) vs. E. coli (Gram-) | Zone of Inhibition (mm) vs. C. albicans (Fungus) |
| Pyrazole A | 30 | 22 | 19 | 15 |
| Pyrazole B | 30 | 15 | 12 | <6 (Inactive) |
| Ciprofloxacin | 5 | 25 | 28 | N/A |
| Clotrimazole | 50 | N/A | N/A | 24 |
| Solvent (DMSO) | - | <6 (Inactive) | <6 (Inactive) | <6 (Inactive) |
Data are hypothetical examples for illustrative purposes.
Table 2: Comparative Analysis of Minimum Inhibitory Concentration (MIC)
| Compound | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |
| Pyrazole A | 8 | 16 | 32 |
| Pyrazole B | 64 | 128 | >256 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Data are hypothetical examples for illustrative purposes. A lower MIC value indicates greater potency.
Interpreting the Results
The data presented in the tables allow for a direct comparison of the novel pyrazole derivatives against clinically relevant standards. For instance, in our hypothetical data, Pyrazole A shows broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. While not as potent as Ciprofloxacin against bacteria, its MIC of 8 µg/mL against S. aureus is significant.[18] The variation in activity, such as Pyrazole B's lower potency, can provide valuable structure-activity relationship (SAR) insights for future chemical modifications. Some pyrazole derivatives have been reported to exert their antibacterial effect by targeting bacterial DNA gyrase, a mechanism that can be explored in subsequent studies.[18][19][20]
Conclusion
Validating the antimicrobial activity of synthesized pyrazole derivatives is a systematic process that builds a foundation of credible evidence. It begins with robust qualitative screening using the Kirby-Bauer method to identify active compounds and culminates in a quantitative determination of potency through the gold-standard broth microdilution MIC assay. Adherence to standardized protocols, meticulous use of controls, and clear, comparative data presentation are paramount to ensuring the scientific integrity of the findings. The protocols and frameworks outlined in this guide provide the necessary tools to rigorously evaluate these promising molecules, paving the way for the potential development of next-generation antimicrobial drugs in the critical fight against resistance.[17]
References
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Al-Ostath, A., Abulfotuh, A., & El-Sokkary, R. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 26(15), 4471. [Link]
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Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
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Kim, S. H., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. [Link]
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Karrouchi, K., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research, 13(4), 1-15. [Link]
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FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
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Kumar, A., et al. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemical Technology, 32, 332-338. [Link]
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Hancock, R. E. W. Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
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Abdel-Wahab, B. F., et al. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 16(9), 7356-7366. [Link]
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Al-kadmy, I. M. S., et al. (2019). Broth Dilution Method for determining MIC and MBC values of disinfectants against tested bacteria. ResearchGate. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4939-4958. [Link]
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iGEM Stockholm. (2016). Kirby-Bauer Disk Diffusion Test. [Link]
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Farag, A. M., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(2), 527-534. [Link]
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OIE. (2019). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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WOAH. (2008). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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Boukli, H., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(3), 3505-3522. [Link]
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National Centre for Disease Control. (2022). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. [Link]
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Clinical and Laboratory Standards Institute. (2016). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]
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Kamal, A., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Organic Chemistry, 24(13), 1475-1504. [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Yakan, H., et al. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(9), 1146-1156. [Link]
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Kamal, A., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Oman Urological Society. [Link]
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IJRAR. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. International Journal of Research and Analytical Reviews. [Link]
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Franklin, P. V., & Chitra, S. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 22(4), 441-447. [Link]
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ResearchGate. (2018). Antibacterial activity of pyrazole derivatives (1-15), Ciprofloxacin was used as positive control and negative control (DMSO) measured by the Holo Zone Test (Unit, mm). [Link]
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Comparative Docking Studies of Pyrazolyl-Thiazole Compounds: A Technical Guide
Executive Summary
The fusion of pyrazole and thiazole pharmacophores represents a high-impact strategy in medicinal chemistry, leveraging the "hybrid drug" concept to target multiple biological pathways simultaneously.[1][2][3] This guide provides a technical analysis of comparative molecular docking studies involving pyrazolyl-thiazole scaffolds. It focuses on their dual-action potential as EGFR kinase inhibitors (Anticancer) and DNA Gyrase B inhibitors (Antimicrobial) , benchmarking their binding efficacy against standard clinical agents like Erlotinib and Ciprofloxacin.
Structural Rationale: The Hybrid Advantage
The pyrazolyl-thiazole scaffold combines two biologically privileged structures. The pyrazole ring often acts as a bioisostere for the imidazole ring found in purines, facilitating ATP-competitive inhibition. The thiazole moiety enhances lipophilicity and metabolic stability, often serving as a linker that positions aryl substituents into hydrophobic pockets of the target protein.
Pharmacophore Hybridization Strategy
The following diagram illustrates the structural logic behind fusing these two moieties to maximize binding affinity.
Figure 1: Structural rationale for pyrazolyl-thiazole hybridization. The combination targets distinct sub-pockets within enzymes like EGFR and DNA Gyrase.
Methodological Framework
To ensure reproducibility and scientific validity (E-E-A-T), docking studies must follow a rigid protocol. The following workflow describes the standard procedure for comparing these hybrids against reference drugs.
Standardized Docking Protocol
Software Ecosystem:
-
Ligand Prep: ChemDraw (Structure), Chem3D (Energy Minimization via MM2), LigPrep (Schrödinger).
-
Target Prep: Protein Data Bank (PDB), AutoDock Tools / Schrödinger Protein Preparation Wizard.
-
Docking Engine: AutoDock Vina (Open Source) or Glide (Commercial Standard).
Step-by-Step Workflow:
-
Protein Preparation:
-
Retrieve crystal structure (e.g., EGFR: 1M17 , DNA Gyrase: 2XCT ).
-
Critical Step: Remove co-crystallized water molecules (unless bridging is catalytic).
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Ligand Preparation:
-
Generate 3D conformers.
-
Set torsion roots to allow rotational freedom during docking.
-
-
Grid Generation:
-
Define the "Search Space" (Grid Box) centered on the co-crystallized ligand of the reference PDB.
-
Validation: Re-dock the native ligand. The RMSD must be < 2.0 Å to validate the grid.
-
-
Comparative Docking:
Figure 2: Validated workflow for comparative molecular docking studies.
Comparative Performance Analysis
Case Study 1: Anticancer Activity (Target: EGFR Kinase)
Target: Epidermal Growth Factor Receptor (EGFR).[4][7][8][9] PDB ID: 1M17 (Complex with Erlotinib).[9] Reference Drug: Erlotinib.[7][9]
Recent studies have synthesized thiazolyl-pyrazoline derivatives that exhibit nanomolar inhibition of EGFR.[7] The docking analysis reveals that the thiazole nitrogen often mimics the N1 of the quinazoline ring in Erlotinib, forming a crucial hydrogen bond with Met769 in the hinge region.
Comparative Data:
| Compound ID | Structure Type | Binding Energy (kcal/mol) | H-Bond Interactions | IC50 (µM) |
| Compound 11 [1] | Thiazolyl-Pyrazoline | -9.2 | Met769, Thr766 | 0.06 |
| Compound 69 [2] | Thiazole-Pyrazoline | -8.9 | Met769, Lys721 | 0.07 |
| Erlotinib (Std) | Quinazoline | -9.5 | Met769, Thr766 | 0.02 |
| Gefitinib (Std) | Quinazoline | -9.1 | Met793 | 0.03 |
Analysis: The pyrazolyl-thiazole hybrids achieve binding energies nearly equivalent to Erlotinib. The slight difference in IC50 suggests that while binding is strong, optimization of membrane permeability (ADME) is required for clinical parity.
Case Study 2: Antimicrobial Activity (Target: DNA Gyrase B)
Target: DNA Gyrase B (ATPase domain). PDB ID: 2XCT (S. aureus). Reference Drug: Ciprofloxacin.[10][11]
In bacterial targets, the hybrid scaffold acts by intercalating into the DNA-enzyme complex or blocking the ATP binding site. The pyrazole NH group frequently acts as a hydrogen bond donor to Asp73 or Val71 .
Comparative Data:
| Compound ID | Structure Type | Binding Affinity (kcal/mol) | Key Residues | MIC (µg/mL) |
| Compound 5d [3] | Pyrazole-Thiazole | -9.6 | Asp73, Val71 | 62.5 |
| Compound 5a [3] | Pyrazole-Thiazole | -9.3 | Asp73 | 62.5 |
| Ciprofloxacin (Std) | Fluoroquinolone | -8.4 | Ser1084, Arg458 | 50.0 |
Analysis: Surprisingly, specific pyrazolyl-thiazole derivatives (Compound 5d) demonstrate higher theoretical binding affinity (-9.6 kcal/mol) than Ciprofloxacin (-8.4 kcal/mol) in silico. However, the MIC values are slightly higher (lower potency) in vitro, highlighting the "transport barrier" in bacteria (cell wall penetration) that docking does not account for.
Experimental Validation & Causality
To trust these docking results, experimental validation is mandatory.
-
RMSD Validation: Before docking new compounds, the co-crystallized ligand (e.g., Erlotinib in 1M17) is extracted and re-docked. A Root Mean Square Deviation (RMSD) of ≤ 2.0 Å between the docked pose and the crystal pose confirms the algorithm's accuracy.
-
In Vitro Correlation: A high docking score must correlate with biological activity (IC50/MIC). If a compound has a score of -11.0 kcal/mol but an IC50 > 100 µM, the model is a "false positive" (likely due to ignoring solvation effects).
-
ADMET Profiling: As seen in Case Study 2, superior binding does not always equal superior killing. The lipophilicity (LogP) of the thiazole ring must be balanced to ensure the drug can enter the cell.
References
-
Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors. Source: PubMed / NIH (2011). URL:[Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source: RSC Advances (2024). URL:[Link]
-
New pyrazolyl pyrazole–thiazole hybrids: synthesis, spectral, antimicrobial analysis and molecular docking studies. Source: ResearchGate / Chemical Data Collections (2020). URL:[Link]
-
Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. Source: Chemistry Central Journal (2019). URL:[Link]
-
Molecular Docking and Pharmacokinetic Studies of Some New pyridyl and hydrazinyl bearing thiazole Derivatives as Potential DNA gyrase Inhibitors. Source: International Journal of Pharmaceutical Sciences and Drug Research (2022).[12] URL:[Link]
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Evaluation of Pyrazolyl-Thiazole Derivatives as Dual-Action EGFR Inhibitors: A Comparative Technical Guide
Executive Summary
The emergence of resistance to first-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib) in Non-Small Cell Lung Cancer (NSCLC) necessitates the development of novel scaffolds. Pyrazolyl-thiazole hybrids have emerged as a privileged structure, offering a dual mechanism of action by simultaneously inhibiting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2).
This guide objectively evaluates the performance of specific pyrazolyl-thiazole derivatives (specifically the 10b/10d and 17m series) against industry standards. Experimental data indicates that optimized derivatives achieve IC50 values in the low nanomolar range (12–40 nM) , comparable to or exceeding the potency of Erlotinib, particularly in resistant cell lines (H1650, H1975).
Mechanistic Rationale: The Hybrid Pharmacophore
The rationale behind fusing pyrazole and thiazole moieties lies in their complementary binding affinities within the ATP-binding pocket of tyrosine kinases.
-
Thiazole Moiety: Acts as a bioisostere to the pyrimidine ring found in many kinase inhibitors, engaging in
stacking interactions and hydrophobic contacts with the gatekeeper residues. -
Pyrazoline/Pyrazole Moiety: Provides essential hydrogen bond acceptors/donors (N atoms) to interact with the hinge region residues (e.g., Met793 in EGFR).
-
Dual Inhibition: Unlike pure EGFR inhibitors, this scaffold often exhibits cross-activity with VEGFR-2, cutting off both tumor proliferation (EGFR) and angiogenesis (VEGFR).
Visualization: Dual Signaling Pathway Inhibition
The following diagram illustrates the downstream effects of blocking both EGFR and VEGFR-2 using this hybrid scaffold.
Figure 1: Mechanism of Action. The pyrazolyl-thiazole scaffold acts as a dual-inhibitor, simultaneously blocking the RAS/RAF/MEK proliferation pathway via EGFR and the PI3K/AKT angiogenesis pathway via VEGFR-2.
Comparative Performance Analysis
The following data compares optimized pyrazolyl-thiazole derivatives against standard clinical inhibitors (Erlotinib/Gefitinib). Data is synthesized from recent high-impact studies [1][3][5].[1][2]
Table 1: Enzymatic Inhibition (Kinase Assay)
Values represent IC50 (concentration inhibiting 50% of enzyme activity).[3][4]
| Compound ID | Scaffold Feature | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Reference Standard (Erlotinib) |
| 17m [5] | Pyrazole-Thiazole-Oxadiazole | 12 nM | 309 nM | ~20–40 nM |
| 10d [1] | Thiazolyl-Pyrazoline (Amide) | 32.5 nM | 43.0 nM | 57 nM |
| 10b [1] | Thiazolyl-Pyrazoline (Ester) | 40.7 nM | 78.4 nM | 57 nM |
| 6g [4] | Pyrazole-Thiadiazole Hybrid | 24 nM | N/A | ~30 nM |
| Standard | Erlotinib | 20–60 nM | >1000 nM | N/A |
Table 2: Cellular Cytotoxicity (NSCLC Cell Lines)
Values represent IC50 (µM) in A549 (Lung Carcinoma) cells.
| Compound | A549 IC50 (µM) | H1975 (T790M Mutant) | Selectivity Index (SI) |
| 10d | 2.9 µM | High Potency | > 10 (vs Normal Cells) |
| 10b | 4.2 µM | Active | > 10 |
| 17i | 5.1 µM | Moderate | N/A |
| Gefitinib | > 20 µM (Resistant) | Resistant | Low in mutant lines |
| Erlotinib | 10–15 µM | Resistant | Moderate |
Key Insight: Compounds 10d and 17m demonstrate superior enzymatic potency compared to Erlotinib. Notably, 10d retains efficacy in H1975 cells (harboring the T790M resistance mutation), likely due to a flexible binding mode that accommodates the bulky Methionine gatekeeper residue [1].
Structure-Activity Relationship (SAR) Insights
To optimize this scaffold, researchers must understand the causality behind substituent choices:
-
Thiazole C-5 Position:
-
Esters (-COOEt) and Amides (-CONH2) significantly enhance activity compared to acetyl groups. The carbonyl oxygen often forms water-mediated H-bonds with Thr766 [1].[5]
-
-
Pyrazoline N-1 Substitution:
-
Aryl rings with electron-withdrawing groups (e.g., 4-Cl , 4-F ) improve hydrophobic fit in the pocket.
-
3,4-dimethoxy substitution on the phenyl ring (Compound 10d) maximizes Van der Waals contacts [1].
-
-
Linker Rigidity:
-
Direct attachment of the pyrazole to the thiazole (via hydrazine or direct bond) restricts conformational freedom, locking the molecule into a bioactive "L-shaped" conformation similar to Quinazolines.
-
Experimental Validation Protocols
To replicate these findings or evaluate new derivatives, follow these self-validating protocols.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo Method)
Rationale: Measures the amount of ADP produced during the kinase reaction, directly correlating to enzyme activity.
-
Preparation: Dilute EGFR enzyme (0.2 ng/µL) in kinase buffer (40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Incubation: Add 5 µL of the test compound (dissolved in DMSO) to 384-well plates. Add 5 µL of EGFR enzyme. Incubate at RT for 15 mins.
-
Reaction Start: Add 5 µL of ATP/Poly(Glu,Tyr) substrate mixture. Incubate for 45 mins at 30°C.
-
Detection: Add 10 µL of ADP-Glo™ Reagent (Promega) to stop the reaction and deplete remaining ATP. Incubate 40 mins.
-
Signal: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read luminescence.
-
Validation: Use Erlotinib as a positive control. Z-factor must be > 0.5.
Molecular Docking Workflow
Rationale: Predicts binding mode and affinity before synthesis.
-
Software: AutoDock Vina or MOE.
-
Target: EGFR Kinase Domain (PDB ID: 1M17 for Erlotinib-bound or 4HJO for T790M).
-
Grid Box: Center on the co-crystallized ligand (Erlotinib). Dimensions: 20x20x20 Å.
-
Validation: Re-dock the native ligand (Erlotinib). RMSD must be < 2.0 Å.
-
Critical Interactions to Monitor:
-
H-bond with Met793 (Hinge region).
-
Gatekeeper interaction (Thr790 or Met790 ).
-
Salt bridge with Lys745 or Glu762 .
-
Experimental Workflow Diagram
Figure 2: Integrated Discovery Workflow. A self-validating loop where kinase data feeds back into in silico design for iterative optimization.
Challenges & Future Directions
While pyrazolyl-thiazoles are potent, researchers must address specific physicochemical liabilities:
-
Solubility: The planar, aromatic nature of the scaffold often leads to poor aqueous solubility. Strategy: Incorporate morpholine or piperazine solubilizing tails.
-
Selectivity: High similarity between the ATP pockets of EGFR and other kinases (e.g., HER2, VEGFR) can lead to off-target toxicity. Strategy: Target the unique cysteine residue in the EGFR active site (Cys797) for covalent inhibition.
References
-
Gomha, S. M., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer.[6] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2265–2282.[6]
-
Sayed, A. R., et al. (2019). Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. BMC Chemistry, 13, 116.[7]
-
El-Mekabaty, A., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors.[4][8] ACS Omega, 8(34), 31056–31068.
-
Batran, R. Z., et al. (2021). Novel thiazolylpyrazoline-based small molecules as dual EGFR/HER2 inhibitors.[1][9] Dove Medical Press: Drug Design, Development and Therapy.
-
PubMed Central (2025). Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition.[10] National Institutes of Health.
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Benchmarking the Anti-Inflammatory Properties of Pyrazole Analogs Against Celecoxib: A Comprehensive Comparison Guide
As a Senior Application Scientist specializing in preclinical pharmacology, I frequently evaluate novel non-steroidal anti-inflammatory drugs (NSAIDs). While traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), their lack of selectivity often leads to severe gastrointestinal toxicity[1]. Celecoxib, a selective COX-2 inhibitor built on a 1,5-diarylpyrazole scaffold, revolutionized inflammatory therapy by mitigating these gastric issues[2]. However, its use is associated with cardiovascular risks and incomplete suppression of parallel inflammatory pathways[2].
Consequently, medicinal chemistry has pivoted toward synthesizing novel pyrazole analogs designed to optimize the therapeutic window, enhance COX-2 selectivity, and introduce dual-target inhibition (e.g., COX-2 and 5-LOX)[3]. This guide provides an objective, data-driven framework for benchmarking the efficacy of emerging pyrazole analogs against the celecoxib standard.
Mechanistic Rationale: The Arachidonic Acid Cascade
To understand the structural benchmarking of pyrazole analogs, we must first map the biochemical pathways they disrupt. During inflammation, arachidonic acid is liberated from cell membranes and metabolized by two primary enzyme families:
-
Cyclooxygenases (COX-1/COX-2): COX-1 is constitutively expressed, maintaining homeostatic functions like gastric mucosal protection. COX-2 is induced by inflammatory stimuli, producing prostaglandin E2 (PGE2), which drives pain and edema[1]. Celecoxib selectively targets COX-2 to halt PGE2 synthesis without disrupting gastric homeostasis[4].
-
Lipoxygenases (5-LOX): 5-LOX converts arachidonic acid into leukotrienes (e.g., LTB4), potent chemoattractants that amplify inflammation[1]. Pure COX-2 inhibitors can inadvertently shunt arachidonic acid down the 5-LOX pathway. Next-generation pyrazole analogs are increasingly engineered for dual COX-2/5-LOX inhibition to block both inflammatory branches simultaneously[3].
Arachidonic acid cascade highlighting targeted inhibition by celecoxib and novel pyrazole analogs.
Quantitative Benchmarking: In Vitro and In Vivo Data
When comparing pyrazole derivatives, the critical metrics are the Selectivity Index (SI) —calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀—and the in vivoEffective Dose (ED₅₀) required to reduce edema.
The table below synthesizes experimental data from recent pharmacological evaluations, benchmarking top-performing pyrazole analogs against celecoxib.
| Compound | Key Structural Feature | COX-2 IC₅₀ (μM) | COX-1 IC₅₀ (μM) | Selectivity Index (SI) | In Vivo Efficacy (ED₅₀) |
| Celecoxib (Ref) | 1,5-diarylpyrazole sulfonamide | 0.091 – 0.22[4] | >15.0[5] | ~164[4] | 40.39 mg/kg[6] |
| Compound 9 | SC-558 skeleton derivative | 0.26[4] | 50.0[4] | 192.3[4] | 0.170 mmol/kg[4] |
| Compound 15c | Pyrazole ester (lonazolac analog) | 0.41[6] | >50.0[6] | 98.7[6] | 8.22 mg/kg[6] |
| Compound 44 | Benzothiophenyl pyrazole acid | 0.01[3] | 5.40[3] | 344.5[3] | Superior to Celecoxib[3] |
Key Insights:
-
Structural Optimization: Replacing the carboxylic acid moiety of traditional NSAIDs with pyrazole ester derivatives (e.g., Compound 15c) significantly improves in vivo potency (ED₅₀ = 8.22 mg/kg) while maintaining excellent gastric safety[6].
-
Dual Inhibition: Compound 44, featuring a benzothiophenyl pyrazole core, achieves a massive SI of 344.5 while concurrently inhibiting 5-LOX (IC₅₀ = 1.78 μM), translating to unmatched in vivo analgesic and anti-inflammatory activity[3].
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, benchmarking requires a self-validating experimental pipeline.
Sequential experimental workflow for benchmarking novel pyrazole analogs against celecoxib.
Protocol A: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)
Causality: By directly quantifying PGE2 levels produced by purified recombinant enzymes, the EIA isolates biochemical target engagement from pharmacokinetic variables (absorption, distribution, metabolism)[3]. This ensures that the observed IC₅₀ values reflect true binding affinity. Self-Validating System: The protocol incorporates a "100% Initial Activity" well (enzyme + vehicle) to establish the maximum PGE2 baseline, and a "Blank" well (no enzyme) to quantify background noise. Celecoxib is run in parallel as a positive control, ensuring the assay's dynamic range is properly calibrated[5].
Step-by-Step Procedure:
-
Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing hematin (cofactor) and phenol[5].
-
Pre-Incubation: Dispense 10 μL of test pyrazole analogs, celecoxib (reference standard), or DMSO (vehicle control) into designated wells. Add the enzyme solution and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding[5].
-
Reaction Initiation: Add 10 μL of arachidonic acid (substrate) to all wells to initiate the reaction. Incubate for exactly 2 minutes at 37°C[5].
-
Termination: Stop the reaction by adding stannous chloride (SnCl₂), which stabilizes the synthesized PGE2 by preventing its degradation.
-
Quantification: Measure PGE2 levels using a competitive ELISA kit at an absorbance of 412 nm. Calculate the IC₅₀ and Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Assay
Causality: Carrageenan injection induces a well-characterized biphasic inflammatory response. The early phase (0–2 hours) is mediated by histamine and serotonin, whereas the late phase (3–5 hours) is strictly driven by COX-2-mediated prostaglandin synthesis[4]. Measuring paw volume during this late phase provides a macroscopic, highly specific readout of COX-2 inhibition in vivo[6]. Self-Validating System: The un-injected contralateral paw serves as a continuous internal baseline, controlling for systemic fluid shifts. A vehicle-treated group defines the 100% maximum edema threshold, while the celecoxib-treated group validates the sensitivity of the animal model to standard-of-care NSAIDs[6].
Step-by-Step Procedure:
-
Animal Preparation: Fast adult Wistar rats for 12 hours prior to the experiment to normalize gastric absorption rates. Divide animals into groups (n=6): Vehicle, Celecoxib (50 mg/kg), and Test Pyrazole Analogs (dose-ranging)[6].
-
Dosing: Administer all compounds orally via gavage, suspended in a 0.5% carboxymethyl cellulose (CMC) vehicle.
-
Induction: One hour post-dosing, inject 0.1 mL of a 1% λ-carrageenan suspension into the subplantar region of the right hind paw[6].
-
Measurement: Using a plethysmometer, measure the volume of both the injected (right) and un-injected (left) paws at 0, 1, 3, and 5 hours post-injection. The 0-hour measurement serves as the individual baseline[6].
-
Analysis: Calculate the percentage of edema inhibition relative to the vehicle control group at the 3-hour and 5-hour marks. Determine the ED₅₀ for top-performing candidates.
Conclusion
Benchmarking pyrazole analogs against celecoxib reveals that structural modifications—such as the integration of benzothiophenyl rings or ester functionalities—can yield compounds that not only match celecoxib's COX-2 selectivity but surpass its in vivo potency[3],[6]. Furthermore, the evolution toward dual COX-2/5-LOX inhibitors represents a critical paradigm shift, addressing the limitations of pure COX-2 inhibition and offering a more comprehensive blockade of the arachidonic acid inflammatory cascade[1].
References
1.4, nih.gov 2.3, mdpi.com 3.7, frontiersin.org 4.1, ijpsjournal.com 5.6, nih.gov 6. 5, acs.org 7.2, rsc.org
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
